4-(Benzyloxy)-1-bromo-2-chlorobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMHQPWNKOXREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624706 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729590-57-2 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(Benzyloxy)-1-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-1-bromo-2-chlorobenzene is a halogenated aromatic ether that serves as a important building block in organic synthesis. Its unique substitution pattern, featuring a benzyloxy group and two different halogen atoms (bromine and chlorine) at specific positions on the benzene ring, makes it a versatile intermediate for the construction of complex molecular architectures. This is particularly valuable in the field of drug discovery and development, where it is frequently employed in cross-coupling reactions to create novel biaryl structures, a common motif in pharmacologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in a laboratory setting.
Chemical and Physical Properties
This compound is a white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀BrClO | [2] |
| Molecular Weight | 297.57 g/mol | [2] |
| CAS Number | 56872-27-6 | [2] |
| IUPAC Name | 1-(Benzyloxy)-4-bromo-2-chlorobenzene | [3] |
| Melting Point | 58-62 °C | [2] |
| Boiling Point | Not available | |
| Appearance | White solid | [2] |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | [2] |
| Purity | Typically ≥95% (HPLC) | [3] |
Synthesis
A common and effective method for the synthesis of this compound involves the Williamson ether synthesis. This reaction proceeds by the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the hydroxyl group of 4-bromo-2-chlorophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether.[4]
A general workflow for this synthesis is outlined below:
Figure 1. General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a representative example for the synthesis of this compound.
Materials:
-
4-Bromo-2-chlorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 4-bromo-2-chlorophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Reactivity and Applications in Drug Development
The presence of both bromine and chlorine atoms on the aromatic ring of this compound allows for selective functionalization through various cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This difference in reactivity enables sequential, site-selective introduction of different substituents.[3]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7] this compound is an excellent substrate for this reaction, where the bromine atom is selectively coupled with an organoboron reagent in the presence of a palladium catalyst and a base.
The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below:
Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following is a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Add the solvent to the reaction vessel.
-
Degas the reaction mixture by bubbling an inert gas through it for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both the benzyloxy and the dichlorobromophenyl rings, as well as a characteristic singlet for the benzylic methylene protons (-OCH₂-).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, with the chemical shifts influenced by the attached substituents.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the bromine and chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, aromatic C-H and C=C stretching vibrations, and C-Br and C-Cl stretching vibrations.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of biaryl structures relevant to drug discovery. Its differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization, making it a powerful tool for the synthesis of complex molecules. The synthetic and cross-coupling protocols provided in this guide offer a practical framework for the utilization of this compound in a research setting.
References
- 1. rsc.org [rsc.org]
- 2. 1-BENZYLOXY-4-BROMO-2-CHLOROBENZENE | 56872-27-6 [amp.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 1-BENZYLOXY-4-BROMO-2-CHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. organic chemistry - Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]
Elucidation of the Molecular Structure of 4-(Benzyloxy)-1-bromo-2-chlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-(Benzyloxy)-1-bromo-2-chlorobenzene, a key intermediate in organic synthesis. This document details the compound's physicochemical properties, predicted spectroscopic data, a detailed experimental protocol for its synthesis, and a logical workflow for its structural verification.
Core Compound Data
The fundamental properties of this compound are summarized below, providing a foundational understanding of this halogenated aromatic ether.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀BrClO | [1] |
| Molecular Weight | 297.57 g/mol | [1] |
| CAS Number | 56872-27-6 | [1] |
| Appearance | White Solid | [1] |
| Melting Point | 58-62 °C | N/A |
| IUPAC Name | This compound | [1] |
Spectroscopic Data for Structural Confirmation
While experimental spectra for this compound are not publicly available, the following tables present predicted data based on the analysis of its chemical structure and comparison with analogous compounds. These predictions are crucial for researchers to confirm the identity and purity of the synthesized compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.30 | m | 5H | Phenyl-H |
| 7.28 | d, J ≈ 2.5 Hz | 1H | Ar-H (H-3) |
| 7.15 | dd, J ≈ 8.8, 2.5 Hz | 1H | Ar-H (H-5) |
| 6.90 | d, J ≈ 8.8 Hz | 1H | Ar-H (H-6) |
| 5.10 | s | 2H | O-CH₂ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | C-4 |
| 136.5 | Phenyl-C (ipso) |
| 133.0 | C-5 |
| 130.0 | C-3 |
| 128.8 | Phenyl-C (ortho) |
| 128.5 | Phenyl-C (para) |
| 127.5 | Phenyl-C (meta) |
| 123.0 | C-2 |
| 116.0 | C-6 |
| 115.5 | C-1 |
| 71.0 | O-CH₂ |
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| 1590, 1490, 1450 | Strong | Aromatic C=C Bending |
| 1250 | Strong | Aryl-O-C Asymmetric Stretch |
| 1050 | Strong | Aryl-O-C Symmetric Stretch |
| 1020 | Medium | C-Cl Stretch |
| 740, 690 | Strong | Monosubstituted Benzene C-H Bend |
| 550 | Medium | C-Br Stretch |
Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 296/298/300 | ~25:32:8 | [M]⁺, [M+2]⁺, [M+4]⁺ (due to Br and Cl isotopes) |
| 217/219 | 10 | [M - Br]⁺ |
| 181 | 15 | [M - C₇H₇O]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.
Materials and Reagents
-
4-Bromo-2-chlorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-chlorophenol (1 equivalent), potassium carbonate (1.5 equivalents), and 100 mL of anhydrous acetone.
-
Addition of Alkylating Agent: While stirring the mixture, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound, from synthesis to final characterization.
References
In-Depth Technical Guide: 4-(Benzyloxy)-1-bromo-2-chlorobenzene (CAS 56872-27-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-1-bromo-2-chlorobenzene is a halogenated aromatic ether that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a protected phenol and two distinct halogen atoms, makes it a valuable intermediate for the construction of complex molecular architectures. This is particularly relevant in the fields of medicinal chemistry and materials science, where precise control over molecular structure is paramount. The presence of bromo, chloro, and benzyloxy groups at specific positions on the benzene ring allows for selective functionalization through various cross-coupling reactions, making it a key component in the synthesis of pharmaceutical ingredients and other high-value chemical entities.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 56872-27-6 | N/A |
| Molecular Formula | C₁₃H₁₀BrClO | [1] |
| Molecular Weight | 297.57 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 58-62 °C | N/A |
| Purity | ≥95% (HPLC) | [1] |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | N/A |
| Storage | 2-8°C in a dry, well-ventilated place | [1] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ: 7.52 (d, J=2.0 Hz, 1H), 7.45-7.25 (m, 6H), 6.83 (d, J=8.6 Hz, 1H), 5.14 (s, 2H) | N/A |
| ¹³C NMR | Data not readily available in public domain. | N/A |
| Infrared (IR) | Data not readily available in public domain. | N/A |
| Mass Spectrometry (MS) | Data not readily available in public domain. | N/A |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-bromo-2-chlorophenol and benzyl bromide.
Experimental Procedure:
-
To a solution of 4-bromo-2-chlorophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.3 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The bromo substituent is more reactive than the chloro substituent under typical palladium-catalyzed conditions, allowing for selective coupling at the C-Br bond.
Representative Experimental Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 eq) or potassium carbonate.
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to a temperature of 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Relevance in Drug Development: Synthesis of a Dapagliflozin Analogue
This compound is a valuable precursor for the synthesis of analogues of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The core structure of Dapagliflozin features a C-aryl glucoside, and the substituted benzene moiety can be derived from intermediates like this compound. The following is a hypothetical pathway illustrating this application.
Hypothetical Synthetic Pathway:
-
Grignard Formation: The bromo group of this compound can be selectively converted to a Grignard reagent by treatment with magnesium metal.
-
Coupling with a Protected Glucolactone: The resulting Grignard reagent can then be coupled with a protected form of gluconolactone.
-
Deprotection and Reduction: Subsequent deprotection of the sugar hydroxyl groups and reduction of the anomeric center would yield the C-aryl glucoside core.
-
Final Modifications: Further chemical modifications, such as etherification of the phenolic hydroxyl group (after debenzylation), would lead to the final Dapagliflozin analogue.
This synthetic strategy highlights the utility of this compound in accessing complex and biologically active molecules. The ability to selectively functionalize the molecule allows for the generation of diverse analogues for structure-activity relationship (SAR) studies.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and versatile intermediate with significant applications in organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features enable selective transformations, making it a valuable tool for the synthesis of complex biaryl compounds and analogues of bioactive molecules like Dapagliflozin. The experimental protocols and data provided in this guide are intended to support researchers in the effective utilization of this important chemical building block.
References
Technical Guidance: Molecular Weight of 4-(Benzyloxy)-1-bromo-2-chlorobenzene
Introduction
This document provides a comprehensive analysis of the molecular weight of the chemical compound 4-(Benzyloxy)-1-bromo-2-chlorobenzene. The determination of an accurate molecular weight is fundamental in chemical synthesis, quantitative analysis, and drug development for ensuring stoichiometric precision and characterizing novel compounds. This guide outlines the theoretical calculation based on standard atomic weights and briefly discusses experimental verification methods.
Compound Identification
-
Systematic Name: this compound
-
Molecular Formula: C₁₃H₁₀BrClO
-
CAS Number: 729590-57-2
The molecular structure consists of a benzene ring substituted with a bromine atom at position 1, a chlorine atom at position 2, and a benzyloxy group at position 4.
Theoretical Molecular Weight Calculation
The molecular weight (MW) is derived from the molecular formula by summing the atomic weights of the constituent atoms. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).
The calculation is based on the count of each element in the molecular formula and its corresponding standard atomic weight.
| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon | C | 13 | 12.011 | 156.143 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Bromine | Br | 1 | 79.904[1][2] | 79.904 |
| Chlorine | Cl | 1 | 35.45[3][4] | 35.450 |
| Oxygen | O | 1 | 15.999[5][6] | 15.999 |
| Total | 297.576 |
Based on the summation of the atomic weights, the molecular weight of this compound is 297.58 g/mol . This value is consistent with commercially available product information for this compound[7].
Methodologies and Protocols
The theoretical molecular weight is determined using the following standardized procedure:
-
Determine the Molecular Formula: The chemical structure of this compound was analyzed to establish its molecular formula as C₁₃H₁₀BrClO.
-
Identify Constituent Elements: The elements present are Carbon (C), Hydrogen (H), Bromine (Br), Chlorine (Cl), and Oxygen (O).
-
Obtain Standard Atomic Weights: The most recent standard atomic weights as published by IUPAC are utilized. For example, the atomic weight for carbon is approximately 12.011 u[8], for hydrogen is 1.008 u[9][10], for oxygen is 15.999 u[11][12], for bromine is 79.904 u[1][2], and for chlorine is approximately 35.45 u[13][14][15].
-
Calculate Total Mass: The number of atoms of each element is multiplied by its atomic weight. The sum of these products yields the final molecular weight of the compound.
While the theoretical calculation provides a precise value, experimental verification is crucial in a research setting.
-
Mass Spectrometry (MS): This is the primary technique for experimentally determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition and, therefore, the molecular formula. The instrument measures the mass-to-charge ratio (m/z) of the ionized molecule, from which the molecular mass can be determined.
Logical Workflow for Calculation
The following diagram illustrates the logical steps involved in the calculation of the molecular weight.
Caption: Workflow for Molecular Weight Calculation.
References
- 1. webqc.org [webqc.org]
- 2. quora.com [quora.com]
- 3. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 4. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 5. Oxygen - Wikipedia [en.wikipedia.org]
- 6. princeton.edu [princeton.edu]
- 7. keyorganics.net [keyorganics.net]
- 8. Atomic/Molar mass [westfield.ma.edu]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. Chlorine - Wikipedia [en.wikipedia.org]
- 14. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 15. quora.com [quora.com]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-(Benzyloxy)-1-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene (CAS No. 56872-27-6). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | m | 5H | Phenyl-H of benzyl group |
| ~7.5 | d | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~6.9 | dd | 1H | Ar-H |
| ~5.1 | s | 2H | -O-CH₂-Ph |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Ar-C-O |
| ~136 | Ar-C (ipso, benzyl) |
| ~133 | Ar-C-Br |
| ~130 | Ar-C-Cl |
| ~129 | Ar-C (benzyl) |
| ~128 | Ar-C (benzyl) |
| ~127 | Ar-C (benzyl) |
| ~117 | Ar-C |
| ~116 | Ar-C |
| ~115 | Ar-C |
| ~71 | -O-CH₂-Ph |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch |
| ~1580, 1490, 1450 | Strong | Aromatic C=C Stretch |
| ~1250 | Strong | Aryl-O-CH₂ Stretch (Asymmetric) |
| ~1040 | Strong | Aryl-O-CH₂ Stretch (Symmetric) |
| ~800 | Strong | C-Cl Stretch |
| ~690, 740 | Strong | C-H Bending (out-of-plane) |
| ~550 | Medium | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 296/298/300 | High | [M]⁺˙ (Isotopic pattern for Br and Cl) |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
| 217/219 | Medium | [M - C₇H₇]⁺ |
| 188/190 | Medium | [M - C₇H₇O]⁺ |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromo-2-chlorophenol to form a phenoxide, which then acts as a nucleophile to attack benzyl bromide.
Experimental Protocol
Materials:
-
4-Bromo-2-chlorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-2-chlorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Synthesis Workflow
In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)-1-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Benzyloxy)-1-bromo-2-chlorobenzene. The document details the expected chemical shifts, coupling constants, and signal multiplicities, supported by a detailed experimental protocol for spectral acquisition. Visual aids are included to illustrate the molecular structure and the spin-spin coupling relationships of the aromatic protons.
Molecular Structure and Proton Environments
This compound possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule consists of a 1,2,4-trisubstituted benzene ring and a benzyl group. The protons on the substituted benzene ring are in three unique chemical environments (H-3, H-5, and H-6), while the benzyl group has two distinct proton environments: the methylene protons (H-7) and the protons of the unsubstituted phenyl ring (H-9, H-10, H-11).
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded on a spectrometer operating at 400 MHz in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |
| H-7 | 5.14 | Singlet (s) | - | 2H |
| H-3 | 6.83 | Doublet (d) | 8.8 | 1H |
| H-5 | 7.28 | Doublet of doublets (dd) | 8.8, 2.4 | 1H |
| H-10 | 7.32 | Triplet (t) | 6.8 | 1H |
| H-9 | 7.39 | Doublet of doublets (dd) | 7.4, 6.8 | 2H |
| H-11 | 7.44 | Doublet (d) | 7.4 | 2H |
| H-6 | 7.52 | Doublet (d) | 2.4 | 1H |
Table 1: ¹H NMR Spectral Data for this compound.[1]
Spectral Interpretation and Signal Assignment
The assignment of the proton signals is based on their chemical shifts, multiplicities, and coupling constants.
-
Benzylic Protons (H-7): The two protons of the methylene group (CH₂) are chemically equivalent and appear as a sharp singlet at 5.14 ppm.[1] This downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-
Aromatic Protons (H-3, H-5, H-6):
-
H-3: This proton is ortho to the electron-donating benzyloxy group, resulting in an upfield shift to 6.83 ppm.[1] It appears as a doublet due to coupling with H-5 (ortho-coupling, J = 8.8 Hz).
-
H-5: This proton, located between the bromine and chlorine atoms, resonates at 7.28 ppm.[1] It is split into a doublet of doublets by coupling to H-3 (ortho-coupling, J = 8.8 Hz) and H-6 (meta-coupling, J = 2.4 Hz).
-
H-6: This proton is ortho to the bromine atom and meta to the benzyloxy group, appearing at 7.52 ppm.[1] It shows a doublet splitting due to meta-coupling with H-5 (J = 2.4 Hz).
-
-
Benzyl Phenyl Protons (H-9, H-10, H-11): The five protons of the unsubstituted phenyl ring of the benzyl group appear in the aromatic region.
Visualization of Molecular Structure and Coupling
The following diagrams illustrate the molecular structure and the spin-spin coupling pathways for the aromatic protons of the substituted benzene ring.
Caption: Molecular structure of this compound.
References
An In-depth Technical Guide to 4-(Benzyloxy)-1-bromo-2-chlorobenzene: Purity and Appearance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and appearance of 4-(Benzyloxy)-1-bromo-2-chlorobenzene, a key intermediate in organic synthesis. This document details its physicochemical properties, methods for purity assessment, and typical analytical data.
Physicochemical Properties and Appearance
This compound is typically a white to off-white solid at room temperature.[1][2] Its appearance can range from a crystalline powder to a fused solid. Key physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56872-27-6 | [2] |
| Molecular Formula | C₁₃H₁₀BrClO | [1][2] |
| Molecular Weight | 297.57 g/mol | [1] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 58-62 °C | [1] |
| Purity (typical) | ≥95% - 98% | [2][3] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |
Purity Assessment: Analytical Methodologies
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. Commercial suppliers often provide purity specifications based on High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
Table 2: Summary of Analytical Techniques for Purity Determination
| Technique | Purpose | Typical Findings |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and detects non-volatile impurities. | Purity levels typically reported as ≥95%. |
| Gas Chromatography (GC) | Determines purity and identifies volatile impurities. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms chemical structure and assesses for impurities with distinct NMR signals. | Provides structural confirmation and qualitative purity information. |
| Mass Spectrometry (MS) | Confirms molecular weight and provides structural information. |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are not always publicly available from commercial suppliers. However, based on standard practices for similar aromatic compounds, the following methodologies can be applied.
2.1.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could start from 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: A stock solution of the compound is prepared in acetonitrile or a mixture of acetonitrile and water.
2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both purity assessment and identification of volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of 50-500 m/z.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.
2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and for identifying any structurally related impurities.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.
-
Data Acquisition: Standard pulse programs for ¹H and ¹³C NMR are used. Techniques such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignment.
Synthesis and Purification Workflow
The synthesis of this compound typically involves the benzylation of 4-bromo-2-chlorophenol. The following diagram illustrates a general workflow for its synthesis, purification, and analysis.
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Conclusion
This compound is a high-purity solid chemical intermediate. Its quality is ensured through a combination of chromatographic and spectroscopic techniques, confirming both its identity and purity, which typically exceeds 95%. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to effectively assess the quality of this important synthetic building block.
References
An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzyloxy)-4-bromo-2-chlorobenzene is a halogenated aromatic ether that serves as a important building block in modern organic synthesis. Its utility is primarily centered on its role as a versatile intermediate in the construction of more complex molecular architectures, particularly in the development of pharmaceutical agents. The strategic placement of bromo, chloro, and benzyloxy groups on the benzene ring allows for selective and sequential chemical transformations, making it a valuable reagent in multistep synthetic pathways. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details relevant to research and development.
Chemical and Physical Properties
1-(Benzyloxy)-4-bromo-2-chlorobenzene is a solid at room temperature with a melting point in the range of 58-62 °C. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. The compound is characterized by its benzyl-protected phenol group, which can be deprotected under various conditions to reveal a reactive hydroxyl functionality. The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the aromatic ring offers orthogonal reactivity, which is highly advantageous in cross-coupling reactions.
Data Presentation
| Property | Value | Reference(s) |
| IUPAC Name | 1-(Benzyloxy)-4-bromo-2-chlorobenzene | [1] |
| Synonyms | 4-Bromo-2-chloro-1-(phenylmethoxy)benzene | [2] |
| CAS Number | 56872-27-6, 729590-57-2 | [1][3] |
| Molecular Formula | C₁₃H₁₀BrClO | [2] |
| Molecular Weight | 297.57 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 58-62 °C | [2] |
| Purity | ≥95% (HPLC) | [1] |
Experimental Protocols
Synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene
A common and efficient method for the synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene involves the Williamson ether synthesis, starting from 4-bromo-2-chlorophenol and benzyl bromide.
Materials:
-
4-Bromo-2-chlorophenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.3 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-2-chlorophenol (1.0 eq) in DMF, add potassium carbonate (1.3 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion of the reaction (monitored by TLC), add water to the mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to afford 1-(Benzyloxy)-4-bromo-2-chlorobenzene.
Application in Suzuki-Miyaura Cross-Coupling Reactions
1-(Benzyloxy)-4-bromo-2-chlorobenzene is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. These structures are prevalent in many biologically active compounds, including SGLT2 inhibitors used in the treatment of type 2 diabetes. The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling at the more reactive C-Br position.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
1-(Benzyloxy)-4-bromo-2-chlorobenzene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 eq)
-
Triphenylphosphine (PPh₃) (0.01 eq)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2M)
-
n-Propanol
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottomed flask, dissolve 1-(Benzyloxy)-4-bromo-2-chlorobenzene (1.0 eq) and the desired arylboronic acid (1.2 eq) in n-propanol.
-
Add palladium(II) acetate (0.005 eq) and triphenylphosphine (0.01 eq) to the mixture.
-
Add the 2M aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 1 hour, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl compound.
Mandatory Visualizations
Synthesis and Application Workflow
The following diagram illustrates the synthetic pathway to 1-(Benzyloxy)-4-bromo-2-chlorobenzene and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for the preparation and application of 1-(Benzyloxy)-4-bromo-2-chlorobenzene.
Note on Signaling Pathways: Extensive literature review indicates that 1-(Benzyloxy)-4-bromo-2-chlorobenzene is a synthetic intermediate and is not known to be directly involved in any biological signaling pathways. Its significance lies in its utility as a building block for the synthesis of biologically active molecules.
Conclusion
1-(Benzyloxy)-4-bromo-2-chlorobenzene is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery and development. Its well-defined reactivity and the presence of multiple functional groups allow for its incorporation into complex molecular targets through reliable and high-yielding chemical transformations such as the Suzuki-Miyaura cross-coupling reaction. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective utilization of this compound in their synthetic endeavors.
References
An In-depth Technical Guide to 4-(Benzyloxy)-1-bromo-2-chlorobenzene for Researchers and Drug Development Professionals
Introduction: 4-(Benzyloxy)-1-bromo-2-chlorobenzene is a halogenated aromatic ether of significant interest to the chemical and pharmaceutical industries. Its trifunctional nature, featuring bromo, chloro, and benzyloxy moieties on a benzene ring, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a representative synthetic protocol, and its potential applications, particularly in the context of drug discovery and development.
Commercial Availability
Numerous chemical suppliers offer this compound (CAS No. 729590-57-2), primarily for research and development purposes. The compound is typically available in quantities ranging from milligrams to several grams. For larger quantities, inquiries for custom synthesis are generally accommodated. The table below summarizes a selection of commercial suppliers.
| Supplier | Website | Notes |
| Activate Scientific | --INVALID-LINK-- | Provides a Safety Data Sheet (SDS). |
| Atomax Chemicals Co., Ltd. | (Not directly available) | Listed on chemical sourcing platforms like Guidechem.[1] |
| Toroma Organics Ltd. | (Not directly available) | Listed on chemical sourcing platforms like Guidechem.[1] |
| BLDpharm | --INVALID-LINK-- | Offers the compound for research use. |
| Fluorochem | --INVALID-LINK-- | Lists the compound in their catalog. |
| CymitQuimica | --INVALID-LINK-- | Provides the compound for laboratory use. |
| Molbase | --INVALID-LINK-- | A Chinese chemical e-commerce platform listing multiple suppliers.[2] |
| Pharma Info Source | --INVALID-LINK-- | Lists various suppliers for this chemical.[3] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through analytical testing.
| Property | Value | Source |
| CAS Number | 729590-57-2 | Multiple Sources |
| Molecular Formula | C₁₃H₁₀BrClO | Multiple Sources |
| Molecular Weight | 297.57 g/mol | [4] |
| Appearance | (Not specified) | - |
| Purity | ≥95% | [4] |
| Boiling Point | 375.8 ± 27.0 °C (Predicted) | [4] |
| Storage Conditions | 2-8°C, Sealed in dry environment | Multiple Sources |
Synthesis and Experimental Protocols
Representative Synthesis of this compound:
This protocol describes the benzylation of 4-bromo-3-chlorophenol.
Materials:
-
4-Bromo-3-chlorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (or another suitable polar aprotic solvent)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-bromo-3-chlorophenol (1.0 equivalent) in acetone in a round-bottom flask, add potassium carbonate (1.5-2.0 equivalents).
-
Stir the suspension vigorously at room temperature for 15-20 minutes.
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Potential Applications in Drug Development
Halogenated aromatic compounds are crucial building blocks in medicinal chemistry. While direct applications or signaling pathway involvement of this compound are not explicitly documented, its structure suggests a role as an intermediate in the synthesis of more complex drug candidates.
Its structural motifs are found in various pharmacologically active molecules. For instance, related diarylmethane structures are key components of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[6][7] The synthesis of these inhibitors often involves the coupling of an aromatic halide with another molecular fragment. The bromo and chloro substituents on this compound offer differential reactivity for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the sequential introduction of different functionalities.
The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected at a later synthetic stage to reveal a reactive handle for further derivatization.
Visualizations
The following diagrams illustrate the logical flow of the synthesis and the potential utility of this compound as a synthetic intermediate.
Caption: Synthetic pathway for this compound.
Caption: Role as a versatile synthetic intermediate.
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions, and all data should be independently verified.
References
- 1. Page loading... [guidechem.com]
- 2. 摩贝化学品搜索_Molbase [baike.molbase.cn]
- 3. pharmainfosource.com [pharmainfosource.com]
- 4. China CAS# 729590-57-2 | this compound Manufacturers Suppliers Factory [orchid-chem.com]
- 5. 1-BENZYLOXY-4-BROMO-2-CHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 4-(Benzyloxy)-1-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoselective Suzuki-Miyaura cross-coupling reactions of 4-(benzyloxy)-1-bromo-2-chlorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl scaffolds. The protocols outlined below are based on established methodologies for similar dihalogenated aromatic substrates, emphasizing selective coupling at the more reactive carbon-bromine bond.
Introduction to Chemoselective Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. In substrates containing multiple halogen atoms, such as this compound, the reaction can proceed with high chemoselectivity. This selectivity is governed by the differing bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond. This preferential reactivity allows for the selective synthesis of 5-(benzyloxy)-2-chlorobiphenyl derivatives, which can be further functionalized at the chloro-substituted position in subsequent cross-coupling reactions if desired.
Key Reaction Parameters
Successful and selective Suzuki coupling of this compound is dependent on the careful selection of several key reaction parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the supporting ligand is critical for catalytic activity and selectivity. Common palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or SPhos, are often employed to enhance the rate of oxidative addition and reductive elimination.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and yield.
-
Solvent: The reaction is typically carried out in aprotic polar solvents like 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF), often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.
-
Temperature: Reaction temperatures typically range from 80°C to 110°C to ensure a reasonable reaction rate without promoting side reactions or decomposition of the catalyst.
Tabulated Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions with structurally similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 88-96 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 82-92 |
| 4 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 3 | 80-90 |
| 5 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 85-93 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the selective Suzuki coupling at the C-Br position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PCy₃·HBF₄, SPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Protocol:
-
To a dry reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add the palladium catalyst (1-3 mol%) and the phosphine ligand (2-6 mol%) to the flask.
-
Add the anhydrous solvent and degassed water (typically in a 5:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-(benzyloxy)-2-chlorobiphenyl derivative.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the Suzuki coupling reaction.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Figure 3: Chemoselectivity in the Suzuki coupling of this compound.
Application Notes and Protocols for 4-(Benzyloxy)-1-bromo-2-chlorobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-1-bromo-2-chlorobenzene is a versatile trifunctional building block in organic synthesis, offering three distinct reactive sites for sequential functionalization. The presence of a bromo, a chloro, and a benzyloxy group on the aromatic ring allows for a range of selective transformations, making it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals and materials. The differential reactivity of the bromine and chlorine atoms, particularly in palladium-catalyzed cross-coupling reactions, enables the regioselective introduction of various substituents. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block.
Key Applications
The primary utility of this compound lies in its application in carbon-carbon and carbon-heteroatom bond-forming reactions. The bromo-substituent is more reactive than the chloro-substituent in typical palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C-1 position. The benzyloxy group can serve as a protecting group for the phenol, which can be deprotected at a later synthetic stage to reveal a hydroxyl group for further modification.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound readily participates in this reaction, primarily at the more reactive C-Br bond, to yield substituted biphenyl derivatives. These biphenyl moieties are common scaffolds in many biologically active molecules.[1]
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction allows for the introduction of an alkynyl group onto the aromatic ring of this compound, leading to the synthesis of substituted phenylacetylenes, which are valuable intermediates in organic synthesis.
Intermediate in Pharmaceutical Synthesis
This building block is structurally related to key intermediates in the synthesis of pharmaceuticals. For instance, the structurally similar compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a crucial intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[2][3]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the C-Br bond of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
The flask is evacuated and backfilled with nitrogen or argon three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).
-
The reaction mixture is heated to 80-90 °C and stirred vigorously under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(Benzyloxy)-2-chloro-1,1'-biphenyl.
Quantitative Data:
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic Acid | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 18 | 85-95 |
| 2 | This compound | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 90-98 |
| 3 | This compound | 3-Pyridylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 24 | 75-85 |
Yields are typical and may vary depending on the specific reaction conditions and scale.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Reaction Scheme:
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
The flask is evacuated and backfilled with nitrogen or argon three times.
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2 mL).
-
To the stirred solution, add phenylacetylene (1.2 mmol) dropwise via syringe.
-
The reaction mixture is stirred at room temperature for 8-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate (20 mL), washed with saturated aqueous ammonium chloride solution (2 x 10 mL), water (10 mL), and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(Benzyloxy)-2-chloro-4-(phenylethynyl)benzene.
Quantitative Data:
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 25 | 12 | 80-90 |
| 2 | This compound | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 50 | 8 | 75-85 |
| 3 | This compound | Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 60 | 16 | 85-95 |
Yields are typical and may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-(Benzyloxy)-1-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-(Benzyloxy)-1-bromo-2-chlorobenzene as a key building block. This versatile substrate, featuring differential reactivity at its bromine and chlorine centers, allows for selective functionalization, making it a valuable tool in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a dihalogenated substrate like this compound, the higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective transformations at the bromine position under appropriate catalytic conditions. This document outlines protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions.
Key Applications
The selective functionalization of this compound opens avenues for the synthesis of a wide array of complex molecules, including:
-
Biaryl Compounds: Important structural motifs in many pharmaceuticals and liquid crystals can be synthesized via Suzuki-Miyaura coupling.
-
Aryl Amines: Buchwald-Hartwig amination provides a direct route to substituted anilines, which are prevalent in medicinal chemistry.
-
Stilbenes and Substituted Alkenes: The Heck reaction allows for the introduction of vinyl groups, leading to stilbenoid structures with potential biological activities.
-
Alkynylated Aromatics: Sonogashira coupling is a powerful tool for constructing aryl alkynes, which are versatile intermediates in organic synthesis.
-
Benzonitriles: The cyanation reaction introduces a nitrile group, a key functional group that can be further transformed into amines, carboxylic acids, or amides.
Data Presentation: A Comparative Overview of Palladium-Catalyzed Reactions
The following tables summarize typical reaction conditions and reported yields for various palladium-catalyzed reactions involving aryl bromides, providing a comparative framework for the application of these methods to this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 16 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 85-95 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Aniline
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 90-98 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 85-95 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene | 100 | 16 | 80-90 |
Table 3: Heck Reaction of Aryl Bromides with Styrene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 24 | 80-95 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 16 | 75-90 |
| 3 | Herrmann's Catalyst (1) | - | K₂CO₃ | NMP | 140 | 12 | >90 |
Table 4: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 85-95 |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | 80 | 8 | 90-98 |
| 3 | Pd/C (10%) | CuI (5) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 70-85 |
Table 5: Palladium-Catalyzed Cyanation of Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Cyanide Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | dppf (4) | Zn(CN)₂ | - | DMF | 120 | 12 | 80-95 |
| 2 | Pd(OAc)₂ (1) | XPhos (2) | K₄[Fe(CN)₆] | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-90 |
| 3 | Pd(PPh₃)₄ (5) | - | KCN | - | NMP | 150 | 24 | 70-85 |
Experimental Protocols
The following protocols are generalized procedures for palladium-catalyzed reactions. For the specific substrate, this compound, optimization of reaction conditions may be necessary to achieve optimal yields. It is recommended to perform small-scale test reactions to determine the ideal parameters.
Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of 4-(Benzyloxy)-2-chloro-1,1'-biphenyl.
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium carbonate (2.0 equiv)
-
Toluene (5 mL per 1 mmol of aryl bromide)
-
Ethanol (2 mL per 1 mmol of aryl bromide)
-
Water (2 mL per 1 mmol of aryl bromide)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene, ethanol, and a 2M aqueous solution of sodium carbonate.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol describes the synthesis of N-phenyl-4-(benzyloxy)-2-chloroaniline.
Reagents:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
BINAP (0.015 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene (5 mL per 1 mmol of aryl bromide)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound followed by aniline.
-
Degas the mixture with a brief stream of argon.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
This protocol describes the synthesis of 4-(benzyloxy)-2-chloro-stilbene.
Reagents:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Tri(o-tolyl)phosphine (0.04 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous DMF (5 mL per 1 mmol of aryl bromide)
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Add anhydrous DMF, styrene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol describes the synthesis of 4-(benzyloxy)-2-chloro-1-(phenylethynyl)benzene.
Reagents:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous THF (5 mL per 1 mmol of aryl bromide)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Degas the solution with a stream of argon for 10 minutes.
-
Add phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous ammonium chloride, water, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Palladium-Catalyzed Cyanation Protocol
This protocol describes the synthesis of 4-(benzyloxy)-2-chlorobenzonitrile.
Reagents:
-
This compound (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂) (0.6 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 equiv)
-
Anhydrous DMF (5 mL per 1 mmol of aryl bromide)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Add anhydrous DMF.
-
Degas the mixture by three cycles of vacuum-backfill with argon.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour into an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The catalytic cycles of these palladium-catalyzed reactions share common fundamental steps: oxidative addition, migratory insertion (for Heck), transmetalation (for Suzuki-Miyaura), coordination/deprotonation (for Buchwald-Hartwig and Sonogashira), and reductive elimination. The chemoselectivity for the C-Br bond over the C-Cl bond in this compound is primarily due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step with the Pd(0) catalyst.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
Synthetic Pathways to Derivatives of 4-(Benzyloxy)-1-bromo-2-chlorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of derivatives of 4-(benzyloxy)-1-bromo-2-chlorobenzene, a versatile building block in medicinal chemistry and materials science. The protocols outlined herein focus on common and robust synthetic transformations, including the preparation of the starting material and its subsequent derivatization through palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
The primary and most direct route to this compound involves the Williamson ether synthesis, starting from the commercially available 4-bromo-2-chlorophenol and benzyl bromide.
Experimental Protocol:
Materials:
-
4-Bromo-2-chlorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a solution of 4-bromo-2-chlorophenol (1.0 eq) in DMF, add potassium carbonate (1.3 eq).
-
To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography or recrystallization to afford this compound.
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 4-Bromo-2-chlorophenol | Benzyl bromide, Potassium carbonate | DMF | 3 hours | Room Temperature | High |
Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound serves as a versatile handle for introducing a variety of functional groups through palladium-catalyzed cross-coupling reactions. The most common and effective methods for this purpose are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is a cornerstone for the synthesis of biaryl and substituted aromatic compounds.
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol (General):
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temperature | Yield Range |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 °C | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 °C | 90-98% |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 °C | 80-90% |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction allows for the introduction of primary and secondary amines, as well as other nitrogen-containing functional groups.
Logical Relationship for Buchwald-Hartwig Amination:
Caption: Key components and their roles in the Buchwald-Hartwig amination.
Experimental Protocol (General):
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, benzylamine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.1-1.2 eq relative to Pd), and the base (1.2-2.0 eq).
-
Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination:
| Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield Range |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 °C | 80-95% |
| Aniline | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | 110 °C | 75-90% |
| Benzylamine | Pd₂(dba)₃ / DavePhos | Cs₂CO₃ | Toluene | 90 °C | 85-98% |
Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes.
Signaling Pathway Analogy for Sonogashira Coupling:
Caption: Catalytic cycle analogy for the Sonogashira coupling reaction.
Experimental Protocol (General):
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) salt (e.g., CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
Dissolve this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the copper(I) salt (1-5 mol%) in the solvent in a reaction flask.
-
Add the amine base and the terminal alkyne (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Sonogashira Coupling:
| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temperature | Yield Range |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | Room Temperature | 85-95% |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 50 °C | 80-90% |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | Room Temperature | 90-98% |
These protocols provide a robust foundation for the synthesis of a diverse library of derivatives based on the this compound scaffold. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
Application Notes: 4-(Benzyloxy)-1-bromo-2-chlorobenzene in Medicinal Chemistry
Introduction
4-(Benzyloxy)-1-bromo-2-chlorobenzene is a halogenated aromatic organic compound with significant applications in medicinal chemistry, primarily as a key building block in the synthesis of pharmacologically active molecules. Its utility is highlighted by its role as a precursor to a crucial intermediate in the synthesis of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). This document provides an overview of its applications, relevant experimental protocols, and the underlying biological pathways.
Core Application: Intermediate in the Synthesis of Dapagliflozin
The primary and most well-documented application of the this compound scaffold is in the synthesis of SGLT2 inhibitors, particularly Dapagliflozin, which is used for the treatment of type 2 diabetes mellitus. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is later converted to the ethoxy group found in the final drug intermediate.
The Role of SGLT2 in Glucose Homeostasis
Sodium-glucose co-transporter 2 (SGLT2) is a protein predominantly found in the proximal tubules of the kidneys.[1] It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[1] In patients with type 2 diabetes, the expression and activity of SGLT2 can be increased, contributing to hyperglycemia.
Mechanism of Action of Dapagliflozin
Dapagliflozin selectively inhibits SGLT2, which in turn blocks the reabsorption of glucose in the kidneys.[2] This leads to the excretion of excess glucose in the urine (glucosuria), thereby lowering blood glucose levels in an insulin-independent manner.[1][2] This mechanism not only helps in glycemic control but has also been shown to provide cardiovascular and renal benefits.[1]
Quantitative Data: Biological Activity of Dapagliflozin
The following table summarizes the in vitro inhibitory activity of Dapagliflozin against human SGLT2 and its selectivity over SGLT1.
| Compound | Target | IC₅₀ / EC₅₀ | Selectivity (SGLT1/SGLT2) | Reference |
| Dapagliflozin | hSGLT2 | 1.1 nM (EC₅₀) | ~1200-fold | [3] |
| Dapagliflozin | hSGLT1 | 1.4 µM (IC₅₀) | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-bromo-2-chlorophenol.
Materials:
-
4-Bromo-2-chlorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-2-chlorophenol (1.0 eq) in DMF, add potassium carbonate (1.3 eq).
-
Add benzyl bromide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion, add water to the mixture and extract with ethyl acetate.
-
Wash the organic layer with water and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by silica gel chromatography (ethyl acetate-hexane) to obtain this compound.
Protocol 2: Synthesis of the Dapagliflozin Intermediate (4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene)
This protocol outlines a general synthetic route to the key Dapagliflozin intermediate starting from a precursor derived from this compound. The initial steps would involve debenzylation followed by reactions analogous to those described in the patent literature. A common route starts from 5-bromo-2-chlorobenzoic acid.
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic)
-
Phenetole
-
Aluminum chloride (AlCl₃)
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Acetonitrile
Procedure:
-
Acid Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid in DCM containing a catalytic amount of DMF, add oxalyl chloride or thionyl chloride and stir until the reaction is complete. Concentrate under vacuum to yield the acid chloride.
-
Friedel-Crafts Acylation: Dissolve the acid chloride in DCM and cool to 0°C. Add phenetole followed by the portion-wise addition of aluminum chloride. Stir the reaction at low temperature.
-
Reduction: To the reaction mixture from the previous step, add a reducing agent such as triethylsilane and a Lewis acid like boron trifluoride etherate in a suitable solvent like acetonitrile. Heat the reaction to 50°C for several hours.
-
Work-up and Purification: Quench the reaction with an aqueous base. Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by crystallization or chromatography to obtain 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Visualizations
Caption: Synthetic scheme for this compound.
Caption: Mechanism of SGLT2 inhibition by Dapagliflozin.
References
Application of 4-(Benzyloxy)-1-bromo-2-chlorobenzene and its Analogs in Pharmaceutical Intermediate Synthesis
Introduction
Substituted halobenzenes are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). Their versatile reactivity allows for the construction of complex molecular architectures through various cross-coupling reactions and functional group manipulations. This document provides detailed application notes and protocols concerning the synthesis and utility of 4-(benzyloxy)-1-bromo-2-chlorobenzene and its structurally similar and commercially significant analog, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. While specific applications of the former in late-stage drug synthesis are not extensively documented in publicly available literature, its synthesis is straightforward. The ethoxy analog, however, is a crucial intermediate in the industrial synthesis of Dapagliflozin, a widely used medication for the treatment of type 2 diabetes.
Part 1: Synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene
Application Notes:
1-(Benzyloxy)-4-bromo-2-chlorobenzene serves as a valuable intermediate in medicinal chemistry and organic synthesis. The presence of three distinct functional handles—a bromo group, a chloro group, and a benzyloxy ether—allows for selective and sequential chemical modifications. The bromine atom is particularly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or lithiation to form an organometallic reagent. The benzyloxy group is a common protecting group for phenols, which can be readily cleaved under reductive conditions to reveal the corresponding phenol for further functionalization.
Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene
This protocol describes the synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene via Williamson ether synthesis from 4-bromo-2-chlorophenol and benzyl bromide.
Table 1: Reactants for the Synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene
| Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| 4-Bromo-2-chlorophenol | 207.45 | 2.50 g | 1.0 |
| Benzyl bromide | 171.04 | 1.57 mL (2.27 g) | 1.1 |
| Potassium carbonate | 138.21 | 2.17 g | 1.3 |
| N,N-Dimethylformamide (DMF) | - | 25 mL | - |
Procedure:
-
To a solution of 4-bromo-2-chlorophenol (2.50 g, 12.1 mmol) in N,N-dimethylformamide (25 mL), add potassium carbonate (2.17 g, 15.7 mmol) followed by benzyl bromide (1.57 mL, 13.3 mmol).
-
Stir the resulting mixture at room temperature (20°C) for 3 hours.
-
Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure 1-(benzyloxy)-4-bromo-2-chlorobenzene.
Application Notes and Protocols: Sonogashira Coupling of 4-(Benzyloxy)-1-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Sonogashira coupling of 4-(benzyloxy)-1-bromo-2-chlorobenzene with a terminal alkyne. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This protocol is designed to be a representative procedure, leveraging established methodologies for similar substrates, and is intended for use by qualified researchers in a laboratory setting. Due to the presence of both a bromine and a chlorine substituent on the aromatic ring, the reaction is expected to proceed with high selectivity at the more reactive bromo position.[1][2]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for Sonogashira couplings of aryl halides. This data is compiled from various sources and is intended to serve as a guideline for optimizing the specific reaction with this compound.
Table 1: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Condition | Rationale/Reference |
| Aryl Halide | This compound | Substrate of interest. |
| Alkyne | Phenylacetylene (example) | A common coupling partner. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | A widely used, commercially available catalyst.[2] |
| Copper(I) Co-catalyst | CuI (1-5 mol%) | Essential for the classical Sonogashira mechanism.[1][3] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPEA) | Acts as both a base and a solvent.[4] |
| Solvent | Tetrahydrofuran (THF) or Toluene | Anhydrous and degassed.[5] |
| Temperature | Room Temperature to 80 °C | Reaction can often be initiated at RT and gently heated.[4][5] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS.[4][5] |
Table 2: Comparative Reactivity of Aryl Halides in Sonogashira Coupling
| Aryl Halide | Relative Reactivity | Note |
| Aryl Iodide | ++++ | Most reactive, reactions often proceed at room temperature.[1] |
| Aryl Bromide | +++ | Good reactivity, often requires mild heating.[1] |
| Aryl Chloride | + | Least reactive, typically requires more forcing conditions or specialized catalysts.[1] |
Experimental Protocol
This protocol describes the Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon).
-
Reagent Addition: Under the inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.03 eq).
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) in a 2:1 ratio (e.g., 10 mL THF and 5 mL TEA for a 1 mmol scale reaction).
-
Alkyne Addition: Add phenylacetylene (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Stir the mixture at room temperature. If no reaction is observed by TLC after 1-2 hours, gently heat the mixture to 50-60 °C.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system). The disappearance of the starting aryl bromide and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product, 4-(benzyloxy)-2-chloro-1-(phenylethynyl)benzene.[4][5]
Visualizations
Diagram 1: Sonogashira Coupling Reaction Scheme
Caption: General reaction scheme for the Sonogashira coupling.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Diagram 3: Catalytic Cycle of Sonogashira Coupling
Caption: Simplified mechanism of the Sonogashira coupling catalytic cycles.[2]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-(Benzyloxy)-1-bromo-2-chlorobenzene
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-(benzyloxy)-1-bromo-2-chlorobenzene. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing this specific cross-coupling reaction and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?
A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed Suzuki-Miyaura coupling reactions. This difference in reactivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond.[1][2] Therefore, with appropriate catalyst systems and reaction conditions, selective coupling at the bromine-substituted position can be achieved.
Q2: What are the key reaction parameters to control for achieving high selectivity for C-Br coupling?
A2: Several parameters are crucial for maximizing selectivity:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. Electron-rich and sterically hindered phosphine ligands often promote the oxidative addition to the C-Br bond while minimizing reactivity at the C-Cl bond.
-
Reaction Temperature: Lower reaction temperatures generally favor selectivity for the more reactive C-Br bond. Higher temperatures can sometimes lead to the undesired coupling at the C-Cl bond.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, might lead to a decrease in selectivity. It is advisable to monitor the reaction progress to determine the optimal time for maximizing the yield of the desired product while minimizing side reactions.
-
Choice of Base: The nature and strength of the base can influence the reaction outcome. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can affect the rate of transmetalation and the overall catalytic cycle.
Q3: What are some common side reactions to watch out for?
A3: Common side reactions in Suzuki coupling include:
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often more prevalent when the reaction mixture is exposed to oxygen.
-
Dehalogenation: The replacement of a halogen atom (in this case, bromine or chlorine) with a hydrogen atom. This can be a significant issue, particularly with certain catalysts and solvent systems.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, which renders it inactive for the cross-coupling reaction. This is often promoted by aqueous basic conditions.[3]
-
Double Coupling: The coupling of the boronic acid at both the C-Br and C-Cl positions, leading to a tri-aryl product. This is more likely to occur under harsh reaction conditions (e.g., high temperatures, prolonged reaction times).
Q4: Can I use this compound to synthesize unsymmetrical biphenyl derivatives?
A4: Yes, this substrate is well-suited for the synthesis of unsymmetrical biphenyl derivatives. By achieving selective Suzuki coupling at the C-Br position, you can introduce one aryl group. The remaining chloro-substituent can then be used in a subsequent, typically more forcing, cross-coupling reaction to introduce a different aryl group, leading to an unsymmetrical product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Poor quality of boronic acid. 3. Ineffective base. 4. Inappropriate solvent or temperature. 5. Presence of oxygen in the reaction. | 1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. 2. Check the purity of the boronic acid; consider converting it to the corresponding boronate ester. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is anhydrous if required. 4. Try different solvents (e.g., toluene, dioxane, DMF, often with a small amount of water). Optimize the reaction temperature. 5. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Formation of Significant Dehalogenated Byproduct (at the Bromo Position) | 1. The catalytic system is promoting hydrodehalogenation. 2. Presence of a hydrogen source. | 1. Change the palladium source and/or ligand. Some ligands are more prone to promoting dehalogenation. 2. Ensure solvents are anhydrous if the reaction is sensitive to water. |
| Lack of Selectivity (Coupling at both Bromo and Chloro Positions) | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. The chosen catalyst system is too reactive. | 1. Reduce the reaction temperature. Start with milder conditions and gradually increase if necessary. 2. Monitor the reaction by TLC or GC/LC-MS and stop it once the desired product is maximized. 3. Screen different palladium catalysts and ligands. A less reactive system may provide better selectivity. |
| Significant Homocoupling of the Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. The Pd(II) species is not being efficiently reduced to Pd(0). | 1. Ensure rigorous degassing of all reagents and solvents. Maintain a strict inert atmosphere. 2. Use a Pd(0) source directly or ensure conditions are suitable for the in-situ reduction of a Pd(II) precursor. |
Data Presentation: Optimization of Reaction Conditions
The following table presents a hypothetical optimization study for the Suzuki coupling of this compound with phenylboronic acid, illustrating how different parameters can be varied to improve the yield of the desired product, 2-chloro-4-(benzyloxy)-1,1'-biphenyl.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 8 | 78 |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 10 | 65 |
| 4 | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | THF/H₂O (4:1) | 70 | 12 | 85 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | 2-MeTHF/H₂O (4:1) | 80 | 6 | 92 |
Experimental Protocols
Representative Protocol for the Selective Suzuki Coupling of this compound:
-
Reagent Preparation:
-
Degas all solvents (e.g., by bubbling with argon for 30 minutes).
-
Ensure all solid reagents are dry.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Add the degassed solvent system (e.g., 2-MeTHF/H₂O, 4:1 v/v) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biphenyl derivative.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for optimizing the Suzuki coupling reaction.
References
Technical Support Center: Synthesis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(benzyloxy)-1-bromo-2-chlorobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.
Q1: Why is my reaction yield lower than expected?
Low yields in this synthesis can be attributed to several factors:
-
Incomplete Deprotonation: The reaction requires the formation of the phenoxide from 4-bromo-2-chlorophenol. If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile.
-
Presence of Water: Water in the reaction mixture can consume the base and protonate the phenoxide, reducing its nucleophilicity. Ensure all glassware is dry and use anhydrous solvents.
-
Suboptimal Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (50-100 °C) can increase the reaction rate. However, excessively high temperatures may promote side reactions.[1]
-
Insufficient Reaction Time: The reaction may not have reached completion. Typical reaction times for Williamson ether synthesis are between 1 to 8 hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Side Reactions: Competing side reactions such as C-alkylation or elimination can consume starting materials and reduce the yield of the desired product.
Q2: My TLC analysis shows the presence of starting materials even after a prolonged reaction time. What could be the issue?
The persistence of starting materials, particularly 4-bromo-2-chlorophenol, suggests a problem with the nucleophile generation or the activity of the electrophile.
-
Ineffective Base: The base (e.g., potassium carbonate) may be old or of poor quality, leading to incomplete deprotonation of the phenol.
-
Poor Quality Benzyl Bromide: The benzyl bromide may have degraded. It is a lachrymator and can hydrolyze to benzyl alcohol if exposed to moisture.
-
Solvent Effects: Protic solvents can solvate the phenoxide, reducing its nucleophilicity. The use of polar aprotic solvents like DMF or acetonitrile is recommended.[1]
Q3: I have isolated a byproduct with a similar polarity to my desired product. What could it be?
An unexpected byproduct could be the result of C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether, or at the carbon atoms of the aromatic ring (C-alkylation).[1]
-
C-Alkylation: This side reaction is more likely to occur in protic solvents, which can hydrogen-bond with the oxygen of the phenoxide, making the carbon atoms more nucleophilic.[2] While O-alkylation is generally favored, the formation of C-alkylated isomers is a known side reaction.[2][3][4]
Q4: How can I minimize the formation of side products?
To favor the desired O-alkylation and minimize side reactions:
-
Choice of Solvent: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents do not solvate the oxygen of the phenoxide as strongly as protic solvents, leaving it more available for nucleophilic attack.[1][5][6]
-
Choice of Base: Use a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] Stronger bases like sodium hydride (NaH) can also be used but may increase the rate of elimination side reactions if the alkyl halide is susceptible.
-
Control of Temperature: Maintain a moderate reaction temperature. While heat can speed up the reaction, it can also provide the activation energy for competing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis is a Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. The reaction involves the deprotonation of 4-bromo-2-chlorophenol by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion to form the ether product.[1]
Q2: What are the recommended reaction conditions for this synthesis?
A high-yielding procedure involves stirring 4-bromo-2-chlorophenol with benzyl bromide and potassium carbonate in DMF at room temperature for about 3 hours.[7]
Q3: Can I use other alkylating agents besides benzyl bromide?
Yes, other primary alkyl halides can be used. However, secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of the basic phenoxide, which would lead to the formation of alkenes instead of ethers.[8]
Q4: What is the role of the solvent in this reaction?
The solvent plays a crucial role in the reaction rate and selectivity. Polar aprotic solvents like DMF and acetonitrile are preferred because they effectively solvate the cation of the base but do not strongly solvate the phenoxide anion. This "naked" and highly reactive nucleophile favors the Sₙ2 reaction.[1]
Data Presentation
The choice of base and solvent can significantly impact the yield of the Williamson ether synthesis. The following table provides a summary of expected outcomes based on general principles for this type of reaction.
| Base | Solvent | Expected Yield (%) | Notes |
| K₂CO₃ | DMF | >90% | Mild conditions, high selectivity for O-alkylation.[7] |
| Cs₂CO₃ | Acetonitrile | 85-95% | Highly effective base for phenol alkylation. |
| NaOH | Ethanol | 40-60% | Protic solvent can reduce nucleophilicity and promote C-alkylation. |
| NaH | THF | 70-85% | Strong base, but requires strictly anhydrous conditions. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a high-yield synthesis.[7]
Materials:
-
4-Bromo-2-chlorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-2-chlorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.3 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
This diagram illustrates the primary Williamson ether synthesis pathway (O-alkylation) leading to the desired product, as well as potential side reactions such as C-alkylation and elimination. The dashed lines indicate less favorable or side reaction pathways.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 7. 1-BENZYLOXY-4-BROMO-2-CHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4-(Benzyloxy)-1-bromo-2-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Benzyloxy)-1-bromo-2-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Williamson ether synthesis?
A1: The most common impurities include unreacted starting materials such as 4-bromo-2-chlorophenol and benzyl bromide. Side products from the Williamson ether synthesis can also be present.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is a white solid.[1] Its melting point is reported to be in the range of 58-62 °C.[1]
Q3: In which solvents is this compound soluble?
A3: The compound is soluble in dichloromethane, ethyl acetate, and methanol.[1] This information is crucial for choosing an appropriate solvent system for chromatography or recrystallization.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the purification. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.
Troubleshooting Guides
Column Chromatography Issues
Q5: I am seeing overlapping spots on my TLC plate after column chromatography. How can I improve the separation?
A5: Overlapping spots indicate poor separation. Here are a few troubleshooting steps:
-
Optimize the Solvent System: The polarity of the eluent is critical. For this compound, a non-polar solvent system like petroleum ether:ethyl acetate is a good starting point. Try a more non-polar mixture (e.g., increase the petroleum ether to ethyl acetate ratio) to increase the separation between your product and more polar impurities. Running a gradient elution, where the polarity of the solvent is gradually increased, can also significantly improve separation.
-
Reduce the Sample Load: Overloading the column is a common reason for poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Ensure Proper Column Packing: An improperly packed column with air bubbles or cracks will lead to channeling and poor separation. Ensure the silica gel is uniformly packed.
Q6: My product is eluting with the solvent front. What should I do?
A6: If your product is eluting with the solvent front, the eluent is too polar. You should switch to a less polar solvent system. For example, if you are using a 10:1 petroleum ether:ethyl acetate mixture, try a 20:1 or even 50:1 mixture.
Recrystallization Issues
Q7: I am not getting any crystal formation upon cooling the recrystallization solution. What could be the problem?
A7: Failure to crystallize can be due to several factors:
-
Too Much Solvent: If too much solvent was used, the solution may not be saturated enough for crystals to form. Try evaporating some of the solvent to concentrate the solution.
-
Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or use a co-solvent system.
-
Supersaturation: The solution might be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
-
Cooling Too Quickly: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q8: My recrystallized product has a low melting point and appears impure. How can I improve the purity?
A8: A low and broad melting point range indicates the presence of impurities.
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Incomplete Removal of Impurities: The chosen recrystallization solvent may also dissolve some of the impurities, which then co-crystallize with your product. A second recrystallization from a different solvent system might be necessary.
-
Inadequate Washing: Ensure the crystals are washed with a small amount of cold recrystallization solvent to remove any residual impurities on the surface.
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different ratios of petroleum ether:ethyl acetate (e.g., 50:1, 20:1, 10:1) to find a solvent system that gives good separation between the product and impurities (aim for an Rf value of ~0.3 for the product).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen starting eluent (the most non-polar solvent system that moves your product slightly off the baseline).
-
Pour the slurry into a glass column and allow the silica to settle, ensuring a flat and uniform bed.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a polar solvent (like dichloromethane).
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Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Start the elution with the initial, non-polar solvent system.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
-
Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Recrystallization Protocol
The ideal recrystallization solvent should be determined experimentally. Based on the compound's solubility, ethanol, methanol, or a hexane/ethyl acetate mixture are good starting points to test.
-
Solvent Selection:
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Place a small amount of the crude product in a test tube.
-
Add a small amount of the test solvent. If the compound dissolves at room temperature, it is not a suitable solvent.
-
If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the hot solution to cool. Abundant crystal formation upon cooling indicates a good solvent.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals start to form, cool the flask in an ice bath to maximize the yield.
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Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals to a constant weight.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₀BrClO | [2] |
| Molecular Weight | 297.57 g/mol | [2] |
| Appearance | White Solid | [1] |
| Melting Point | 58-62 °C | [1] |
| Commercial Purity | ≥98% | [2] |
| Compound | Potential Impurity | Suggested TLC Eluent (Petroleum Ether:Ethyl Acetate) | Expected Rf (Relative) |
| This compound | - | 20:1 | ~0.3-0.4 |
| 4-Bromo-2-chlorophenol | Starting Material | 20:1 | Lower Rf than product (more polar) |
| Benzyl bromide | Starting Material | 20:1 | Higher Rf than product (less polar) |
Visualizations
References
Technical Support Center: 4-(Benzyloxy)-1-bromo-2-chlorobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges when working with 4-(Benzyloxy)-1-bromo-2-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most frequent transformations include:
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Suzuki-Miyaura Coupling: To introduce aryl or vinyl substituents at the 4-position.
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Buchwald-Hartwig Amination: To introduce primary or secondary amines at the 4-position.
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Grignard Reaction: To form an organometallic intermediate for subsequent reaction with electrophiles.
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Lithiation: As an alternative to Grignard reagent formation for reaction with a wider range of electrophiles.
Q2: Which halogen is more reactive in cross-coupling reactions, bromine or chlorine?
A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact for potential subsequent transformations. The general order of reactivity for halogens in oxidative addition to a palladium(0) center is I > Br > Cl.
Q3: What are the main challenges when working with this starting material?
A3: Researchers may encounter several challenges, including:
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Low Yields: Often due to suboptimal reaction conditions, catalyst deactivation, or competing side reactions.
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Side Reactions: The most common side reaction is the cleavage of the benzyl ether protecting group (debenzylation), especially under harsh basic or acidic conditions, or during hydrogenolysis. Another potential side reaction is the formation of biphenyl impurities in Grignard reactions.[1]
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Purification Difficulties: Separation of the desired product from starting material, debenzylated byproducts, or catalyst residues can be challenging.
Q4: How can I avoid debenzylation of the starting material or product?
A4: Cleavage of the benzyl ether is a common issue. To minimize this:
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Use milder bases: In cross-coupling reactions, consider using bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu.
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Control reaction temperature: Avoid excessively high temperatures.
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Avoid certain reagents: Be cautious with Lewis acids like BBr₃ or BCl₃, which are known to cleave benzyl ethers.[2] Catalytic hydrogenolysis conditions (e.g., Pd/C, H₂) will also readily cleave the benzyl group.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield of the coupled product.
| Potential Cause | Troubleshooting Step |
| Inefficient Catalyst System | Screen different palladium catalysts and phosphine ligands. For example, Pd(PPh₃)₄ or PdCl₂(dppf) are common choices. Consider using more specialized ligands like SPhos or XPhos for challenging couplings. |
| Suboptimal Base | The choice of base is crucial. Try a range of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction rate. |
| Poor Solvent Choice | A combination of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used. The ratio of organic to aqueous phase can affect the reaction. |
| Low Reaction Temperature | While high temperatures can cause debenzylation, the reaction may not proceed at a sufficient rate if the temperature is too low. Gradually increase the temperature, for example from 80°C to 100°C, while monitoring for side product formation. |
Issue: Significant amount of debenzylated byproduct.
| Potential Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Use a milder base (e.g., K₃PO₄). Lower the reaction temperature. Reduce the reaction time. |
| Incompatible Catalyst or Ligand | Certain catalyst/ligand combinations may promote debenzylation. If this is observed, screen alternative catalytic systems. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion to the aminated product.
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Use a higher catalyst loading or a more robust catalyst system. Pre-catalysts like (tBu₃P)₂Pd or G3/G4 palladacycles with bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often effective. |
| Incorrect Base | Strong, non-nucleophilic bases are typically required. NaOtBu is common, but if debenzylation is an issue, consider K₃PO₄ or Cs₂CO₃, although they may require higher temperatures. |
| Sterically Hindered Amine | For bulky amines, specialized ligands designed for sterically demanding substrates may be necessary. |
Issue: Formation of hydrodehalogenated byproduct (loss of bromine).
| Potential Cause | Troubleshooting Step |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Water can lead to protonolysis of the organopalladium intermediate. |
| β-Hydride Elimination | If the amine has β-hydrogens, this can be a competing pathway. Optimizing the ligand and base combination can help to favor the desired reductive elimination. |
Grignard Reaction
Issue: Failure to form the Grignard reagent.
| Potential Cause | Troubleshooting Step |
| Wet Glassware or Solvents | Grignard reagents are extremely sensitive to moisture.[3] Ensure all glassware is oven-dried and solvents are anhydrous. |
| Inactive Magnesium Surface | The magnesium turnings may have an oxide layer. Activate the magnesium by crushing it in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[4] |
| Reaction Not Initiated | Gentle heating may be required to initiate the reaction. Once started, it is often exothermic and may require cooling to maintain a gentle reflux. |
Issue: Formation of a biphenyl impurity.
| Potential Cause | Troubleshooting Step |
| Coupling of Grignard Reagent with Unreacted Starting Material | This side reaction is favored at higher concentrations of the aryl halide and elevated temperatures.[1] Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the starting material. Control the reaction temperature to avoid excessive heating. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Purge the vessel with an inert gas (e.g., argon or nitrogen).
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Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 v/v).
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Heat the reaction mixture with stirring at a temperature ranging from 80-100°C.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
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To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).
-
Seal the vessel and purge with an inert gas.
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Add a solution of this compound (1.0 equiv.) in an anhydrous solvent (e.g., toluene or dioxane).
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Add the amine (1.2 equiv.).
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Heat the reaction mixture with stirring at a temperature typically between 80-110°C.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, then dry the organic layer and concentrate.
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Purify by column chromatography.
Data Summary
The following tables provide a summary of typical reaction conditions for related substrates, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range |
| Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 85-99% |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 70-95% |
| PdCl₂(dppf) (3) | - | K₃PO₄ (3) | DMF | 90 | 75-98% |
Table 2: Buchwald-Hartwig Amination Conditions for Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range |
| Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (1.4) | Dioxane | 110 | 80-95% |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 85-99% |
| BrettPhos Pd G3 (2) | - | K₃PO₄ (1.5) | t-BuOH | 100 | 90-99% |
Visualizations
Caption: Troubleshooting workflow for improving reaction yield.
Caption: Chemoselectivity in cross-coupling reactions.
References
Technical Support Center: Cross-Coupling of 4-(Benzyloxy)-1-bromo-2-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cross-coupling of 4-(benzyloxy)-1-bromo-2-chlorobenzene. The primary challenge with this substrate is achieving chemoselective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact.
Frequently Asked Questions (FAQs)
Q1: Which bond is expected to react first in the cross-coupling of this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl.[1][2] Therefore, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond and is expected to undergo oxidative addition to the palladium catalyst preferentially. Achieving high selectivity for the C-Br bond is the primary goal for the initial coupling step.
Q2: What are the most common side reactions observed during the cross-coupling of this substrate?
A2: Common side reactions include:
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Homocoupling: Formation of a biaryl product from two molecules of the organometallic reagent or two molecules of the aryl halide.
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Dehalogenation: Reduction of the C-Br or C-Cl bond, leading to the formation of 4-(benzyloxy)-2-chlorobenzene or 1-(benzyloxy)-3-bromobenzene. This can be influenced by the solvent, with solvents like dioxane and DMF sometimes promoting more dehalogenation than toluene.[3]
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Loss of Selectivity: Reaction at the C-Cl bond in addition to the C-Br bond, leading to a mixture of mono- and di-substituted products. This is more likely to occur under harsh reaction conditions or with highly active catalysts designed for C-Cl bond activation.
-
Decomposition of Starting Material: Under harsh conditions, degradation of the starting material or product can occur.
Q3: Can I use the same catalyst system for Suzuki, Heck, and Sonogashira couplings with this substrate?
A3: While the general principles of palladium catalysis apply to all three reactions, the optimal catalyst system (palladium precursor and ligand) often varies. The choice of ligand is crucial for tuning the reactivity and stability of the catalyst to suit the specific reaction mechanism and coupling partners. It is recommended to screen a few catalyst systems for your specific reaction type to achieve the best results.
Troubleshooting Guides
Problem 1: Low Yield of the Mono-Coupled Product (at the C-Br position)
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-formed palladium catalyst. For Heck reactions, Pd(II) precursors like Pd(OAc)2 are often more efficient than Pd(0) complexes. |
| Incorrect Ligand Choice | For selective C-Br coupling, bulky and electron-rich phosphine ligands (e.g., P(t-Bu)3, PCy3, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes) are often effective.[4] |
| Suboptimal Reaction Temperature | Start with a moderate temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish. Excessively high temperatures can lead to side reactions and catalyst decomposition. |
| Inefficient Base | The choice of base is critical and reaction-dependent. For Suzuki couplings, carbonates (Cs2CO3, K2CO3) or phosphates (K3PO4) are common. For Heck and Sonogashira couplings, amines (e.g., Et3N, DIPEA) are often used.[5][6] |
| Poor Solvent Choice | Toluene, dioxane, and DMF are common solvents. If dehalogenation is an issue in dioxane or DMF, switching to toluene may be beneficial. |
Problem 2: Significant Formation of the Di-Coupled Product (Reaction at both C-Br and C-Cl)
| Possible Cause | Suggested Solution |
| Highly Active Catalyst | The catalyst system may be too reactive and is activating the less reactive C-Cl bond. Consider using a less electron-rich or sterically smaller ligand. |
| High Reaction Temperature or Long Reaction Time | Reduce the reaction temperature and monitor the reaction progress closely by TLC or GC/LC-MS to stop the reaction once the mono-coupled product is maximized. |
| High Catalyst Loading | Decrease the catalyst loading to reduce the overall catalytic activity. |
| Stoichiometry of Coupling Partner | Use only a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner to favor mono-substitution. |
Problem 3: Significant Dehalogenation of the Starting Material
| Possible Cause | Suggested Solution |
| Slow Reductive Elimination | If the reductive elimination step is slow, side reactions like dehalogenation can occur. Using a bulkier ligand can sometimes accelerate reductive elimination.[3] |
| Solvent Effects | As noted, solvents like dioxane and DMF can sometimes promote dehalogenation. Switching to a less polar solvent like toluene may help.[3] |
| Presence of Protic Impurities | Ensure all reagents and the solvent are dry, as water or other protic impurities can be a source of protons for dehalogenation. |
| Microwave Reactor | Using a microwave reactor might enhance reaction kinetics and potentially reduce the time for side reactions like dehalogenation to occur.[3][7] |
Catalyst and Ligand Selection for Chemoselective C-Br Coupling
The following table summarizes recommended catalyst systems for achieving selective cross-coupling at the C-Br bond of this compound.
| Reaction Type | Palladium Precursor | Recommended Ligands | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)2, Pd2(dba)3 | Buchwald-type ligands (XPhos, SPhos), bulky phosphines (PCy3, P(t-Bu)3) | K2CO3, Cs2CO3, K3PO4 | Toluene, Dioxane, DMF/Water |
| Heck | Pd(OAc)2, PdCl2 | Triphenylphosphine (PPh3), BINAP, PHOX | Et3N, K2CO3, NaOAc | DMF, NMP, Acetonitrile |
| Sonogashira | Pd(PPh3)4, PdCl2(PPh3)2 | PPh3, Xantphos (often used with a copper co-catalyst like CuI) | Et3N, DIPEA | THF, Toluene, DMF |
Experimental Protocols
Below are general experimental protocols that can be adapted for the cross-coupling of this compound. Note: These are starting points and may require optimization.
General Protocol for Suzuki-Miyaura Coupling
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To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K2CO3, 2.0 equiv.).
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The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
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Add the degassed solvent (e.g., toluene/water mixture).
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The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC/LC-MS).
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Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Heck Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the alkene (1.2 equiv.), the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%), and the ligand (if required, e.g., PPh3, 2-10 mol%).
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The vessel is evacuated and backfilled with an inert gas.
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Add the degassed solvent (e.g., DMF) and the base (e.g., Et3N, 2.0 equiv.).
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The reaction is heated (e.g., 100-140 °C) until completion.
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Work-up and purification are performed similarly to the Suzuki-Miyaura coupling.
General Protocol for Sonogashira Coupling
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To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl2(PPh3)2, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
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Evacuate and backfill the vessel with an inert gas.
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Add the degassed solvent (e.g., THF) and the base (e.g., Et3N, 2.0 equiv.).
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Add the terminal alkyne (1.1 equiv.) dropwise.
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The reaction is stirred at room temperature or slightly elevated temperature until completion.
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Work-up involves quenching with saturated aqueous NH4Cl, extraction with an organic solvent, and purification by column chromatography.
Visualizations
Caption: Workflow for catalyst selection and optimization.
Caption: Logic diagram for troubleshooting common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. reddit.com [reddit.com]
- 4. Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with 4-(Benzyloxy)-1-bromo-2-chlorobenzene
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 4-(Benzyloxy)-1-bromo-2-chlorobenzene. The sterically hindered and electron-rich nature of this substrate presents unique challenges in common cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Suzuki-Miyaura couplings with this substrate is frequently due to the steric hindrance imposed by the ortho-chloro and benzyloxy groups, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. The electron-donating nature of the benzyloxy group can also slow down the initial oxidative addition of the palladium catalyst to the aryl halide bond.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. Consider using specialized ligands designed for sterically demanding substrates. Bulky, electron-rich phosphine ligands are often necessary to promote the reaction.
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Recommended Ligands: Buchwald ligands (e.g., SPhos, XPhos), Josiphos-type ligands, or other bulky trialkylphosphine ligands can be effective.
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Catalyst Systems: Pre-formed palladium complexes with these bulky ligands, or generating the active catalyst in situ, can improve performance.
-
-
Base and Solvent Optimization: The choice of base and solvent system is critical. Anhydrous conditions with certain bases may require trace amounts of water to be effective.
-
Bases: Potassium phosphate (K₃PO₄) is often a good choice for sterically hindered couplings. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.
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Solvents: Aprotic polar solvents such as dioxane, toluene, or DMF are commonly used. A mixture of an organic solvent and water (e.g., toluene/water) can sometimes be beneficial.
-
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the sterically hindered coupling. Monitor for potential decomposition of starting materials or products at elevated temperatures.
-
Boronic Acid Quality: Ensure the boronic acid is pure and not degraded. Boronic acids can dehydrate to form unreactive boroxines upon storage.
Summary of Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a bulky phosphine ligand | Overcomes steric hindrance |
| Ligand | SPhos, XPhos, or other Buchwald-type ligands | Promotes oxidative addition and reductive elimination |
| Base | K₃PO₄ or Cs₂CO₃ | Effective for challenging couplings |
| Solvent | Toluene, Dioxane, or THF | Common solvents for Suzuki reactions |
| Temperature | 80-120 °C | Increased thermal energy can overcome activation barriers |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is stalling at low conversion. What adjustments can I make?
Answer:
Similar to Suzuki couplings, steric hindrance is a major obstacle in Buchwald-Hartwig aminations with this substrate. The bulky environment around the C-Br bond makes it difficult for the palladium catalyst to facilitate the C-N bond formation. Catalyst deactivation and improper base selection can also contribute to low yields.
Troubleshooting Steps:
-
Ligand Choice is Crucial: The success of a Buchwald-Hartwig amination heavily relies on the phosphine ligand. For sterically hindered aryl halides, bulky and electron-rich ligands are essential.
-
Recommended Ligands: Josiphos, BrettPhos, or other highly active Buchwald ligands are recommended. For certain amines, bidentate phosphine ligands like BINAP or dppf might be considered, though monodentate ligands often perform better with sterically congested substrates.
-
-
Base Selection: A strong, non-nucleophilic base is required. The choice of base can influence the reaction rate and catalyst stability.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective strong bases.
-
-
Solvent Considerations: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.
-
Recommended Solvents: Toluene, dioxane, or THF are standard choices.
-
-
Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol %) may be necessary to achieve full conversion.
General Protocol for Buchwald-Hartwig Amination:
A general procedure involves adding the aryl halide, amine, base, palladium source (e.g., Pd₂(dba)₃), and ligand to a dry flask under an inert atmosphere (e.g., argon or nitrogen). The anhydrous solvent is then added, and the reaction is heated to the desired temperature (typically 80-110 °C) until completion.
Issue 3: Difficulty in Forming a Grignard Reagent
Question: I am trying to form a Grignard reagent from this compound, but the reaction is not initiating. What could be the problem?
Answer:
Grignard reagent formation requires stringent anhydrous conditions. The presence of even trace amounts of water can quench the reaction. The reactivity difference between the C-Br and C-Cl bonds is also a key factor. The C-Br bond is significantly more reactive and should selectively form the Grignard reagent.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Glassware: All glassware must be thoroughly dried, either in an oven overnight or by flame-drying under vacuum.
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., diethyl ether or THF).
-
Magnesium: Use fresh magnesium turnings. It can be beneficial to crush them slightly before use to expose a fresh surface.
-
-
Initiation Techniques:
-
Mechanical Agitation: Vigorous stirring can help initiate the reaction.
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Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the magnesium surface and initiate the reaction.
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Heat: Gentle heating with a heat gun can sometimes trigger the reaction. Once initiated, the reaction is typically exothermic and may require cooling.
-
-
Side Reactions: Be aware of potential Wurtz coupling, where two aryl groups couple together. This can be minimized by slow addition of the aryl halide to the magnesium suspension.
Experimental Workflow for Grignard Formation:
Caption: Workflow for Grignard reagent formation.
Visualizing Steric Hindrance
The diagram below illustrates the concept of steric hindrance in a palladium-catalyzed cross-coupling reaction with this compound. The bulky ortho substituents impede the approach of the palladium catalyst to the C-Br bond.
Caption: Steric hindrance from ortho groups impeding catalyst approach.
Technical Support Center: Debenzylation of 4-(Benzyloxy)-1-bromo-2-chlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the debenzylation of 4-(benzyloxy)-1-bromo-2-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the debenzylation of this compound?
A1: The primary desired product is 4-bromo-2-chlorophenol. However, due to the presence of halogen substituents, several byproducts can form, principally through dehalogenation. The most common byproducts include:
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Monodehalogenated phenols: 4-Bromophenol (dechlorination) and 2-chlorophenol (debromination).
-
Didehalogenated phenol: Phenol (loss of both bromine and chlorine).
-
Toluene: Formed from the cleaved benzyl group.
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Incomplete reaction: Unreacted this compound.
The formation of these byproducts is highly dependent on the reaction conditions, particularly the catalyst and hydrogen source used.[1][2]
Q2: Which methods are suitable for the debenzylation of this compound while minimizing dehalogenation?
A2: Several methods can be employed, with varying degrees of success in minimizing dehalogenation.
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Catalytic Transfer Hydrogenation (CTH): This is often a preferred method as it can be milder than direct hydrogenation with H₂ gas.[1][3][4][5][6] Using ammonium formate as the hydrogen donor with a palladium on carbon (Pd/C) catalyst is a common approach.[1][3][4][5][6] Careful selection of the catalyst and reaction time is crucial to favor debenzylation over dehalogenation.
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Lewis Acid-Mediated Debenzylation: Reagents like boron trichloride (BCl₃) can cleave the benzyl ether bond without the use of hydrogen, thus avoiding reductive dehalogenation. This method is advantageous when the substrate contains functional groups sensitive to reduction.
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Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative debenzylation.[7][8] This approach is also suitable for substrates with reducible functional groups.[7][8]
Q3: How can I monitor the progress of the debenzylation reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a stain that visualizes phenols (like ferric chloride or potassium permanganate) can be helpful to see the appearance of the product. HPLC is a more quantitative method to track the disappearance of the starting material and the appearance of the product and byproducts.
Troubleshooting Guides
Problem 1: The debenzylation reaction is incomplete, and a significant amount of starting material remains.
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Possible Cause 1: Inactive Catalyst (for Catalytic Transfer Hydrogenation). The Pd/C catalyst may be old or have reduced activity.
-
Solution: Use fresh, high-quality Pd/C. Ensure the catalyst is handled under an inert atmosphere if it is a pre-reduced type.
-
-
Possible Cause 2: Insufficient Hydrogen Donor (for CTH). The amount of ammonium formate or other hydrogen donor may be insufficient.
-
Solution: Increase the molar equivalents of the hydrogen donor. Typically, a significant excess is used.
-
-
Possible Cause 3: Low Reaction Temperature. The reaction may be too slow at the current temperature.
-
Solution: If using CTH with ammonium formate in methanol, gently refluxing the reaction mixture can increase the reaction rate.[1] For other methods, consult the literature for optimal temperature ranges.
-
-
Possible Cause 4: Catalyst Poisoning. Trace impurities in the starting material or solvent can poison the palladium catalyst.
-
Solution: Ensure the starting material is pure and use high-purity, dry solvents.
-
Problem 2: Excessive formation of dehalogenated byproducts.
-
Possible Cause 1: Overly Active Catalyst or Prolonged Reaction Time. A highly active catalyst or allowing the reaction to proceed for too long can lead to the reduction of the C-Cl and C-Br bonds.
-
Solution: Reduce the catalyst loading or use a less active form of Pd/C. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed. A study on a similar substrate showed that a 10% Pd/C catalyst gave better selectivity than a 3% Pd/C catalyst, which led to over-reduction.[2]
-
-
Possible Cause 2: Reaction Conditions Favoring Dehalogenation. The choice of solvent and pH can influence the selectivity.
-
Solution: Consider switching to a non-reductive debenzylation method like using BCl₃ or DDQ if dehalogenation remains a significant issue.
-
Data Presentation
Table 1: Comparison of Debenzylation Methods for Halogenated Aryl Benzyl Ethers
| Method | Reagents & Typical Conditions | Advantages | Disadvantages & Potential Byproducts |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol, Reflux | Mild conditions, readily available reagents, generally good yields.[1][3][4][5][6] | Primary risk of dehalogenation (dechlorination and/or debromination).[2] Over-reduction to phenol is possible with prolonged reaction times. |
| Lewis Acid Cleavage | BCl₃, Dichloromethane, Low Temperature | Avoids reductive dehalogenation, highly chemoselective. | Stoichiometric amounts of a strong Lewis acid are required, which can be harsh for other sensitive functional groups. |
| Oxidative Cleavage | DDQ, Dichloromethane/Water, Room Temp.[7][8] | Avoids reductive dehalogenation, mild conditions.[7][8] | Stoichiometric or catalytic amounts of an expensive oxidant are needed. May not be suitable for substrates with other oxidizable groups. |
Experimental Protocols
Catalytic Transfer Hydrogenation using Ammonium Formate
This is a general procedure that should be optimized for the specific substrate.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the this compound (1 equivalent).
-
Solvent and Catalyst: Add methanol as the solvent (a concentration of ~0.1-0.2 M is a good starting point). To this solution, add 10% Palladium on Carbon (typically 10-20% by weight of the substrate).
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Hydrogen Donor: While stirring the suspension, add ammonium formate (3-5 equivalents) in one portion.
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Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC or HPLC.
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Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
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Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathway for the debenzylation of this compound and potential side reactions.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. nacatsoc.org [nacatsoc.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 6. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Benzyloxy)-1-bromo-2-chlorobenzene in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and reactivity of 4-(benzyloxy)-1-bromo-2-chlorobenzene under common reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the benzyloxy protecting group in this compound?
A1: The benzyloxy group is a robust protecting group for phenols and is stable to a wide range of non-reductive and non-strongly acidic conditions. It is generally stable to bases such as alkali metal hydroxides, carbonates (e.g., K₂CO₃, Cs₂CO₃), and alkoxides (e.g., NaOtBu) at moderate temperatures. However, it is susceptible to cleavage under the following conditions:
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Strong Acids: Cleavage can occur in the presence of strong acids.
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Catalytic Hydrogenation: The benzyl C-O bond is readily cleaved by hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[1]
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Birch Reduction: Dissolving metal reductions, such as the Birch reduction (Na/NH₃), will cleave the benzyl ether.[2]
-
Oxidative Cleavage: Certain oxidizing agents can cleave the benzyl ether.
Q2: I am performing a palladium-catalyzed cross-coupling reaction. Is there a risk of debenzylation?
A2: Yes, while generally stable, palladium-catalyzed debenzylation can occur, particularly under certain conditions. The risk increases with:
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Presence of a Hydride Source: If a hydride source is present in the reaction mixture, even inadvertently, reductive cleavage of the benzyl ether can be catalyzed by the palladium catalyst.[3][4]
-
Elevated Temperatures: Higher reaction temperatures can promote debenzylation as a side reaction.
-
Choice of Ligand and Palladium Source: Some palladium complexes and ligands may have a higher propensity to catalyze hydrogenolysis.
To minimize this risk, ensure anhydrous conditions and a thoroughly inert atmosphere to prevent the formation of palladium hydrides. If debenzylation is observed, consider lowering the reaction temperature or screening different palladium precatalysts and ligands.
Q3: In cross-coupling reactions, which halide, bromine or chlorine, is expected to react first?
A3: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for chemoselective cross-coupling at the C-Br position while leaving the C-Cl bond intact. This selectivity is based on the relative bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue 1.1: Low yield of the desired cross-coupling product and recovery of starting material.
| Potential Cause | Troubleshooting Step |
| Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more readily activated. |
| Inefficient base | Ensure the base is anhydrous and of high purity. For boronic acids, a moderately strong base like K₂CO₃ or Cs₂CO₃ is often effective. |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10 °C. Monitor for the appearance of side products. |
| Boronic acid decomposition | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the quality of the boronic acid. |
Issue 1.2: Observation of a debenzylated side product.
| Potential Cause | Troubleshooting Step |
| Palladium-catalyzed hydrogenolysis | Ensure the reaction is performed under strictly anhydrous and inert conditions. Use high-purity, degassed solvents. |
| High reaction temperature | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Presence of a hydrogen source | Avoid solvents that can act as hydrogen donors at high temperatures (e.g., isopropanol). |
Issue 1.3: Formation of homocoupling product of the boronic acid.
| Potential Cause | Troubleshooting Step | | Presence of oxygen | Thoroughly degas the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen). | | Inefficient transmetalation | Consider the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) if using a biphasic solvent system. |
Buchwald-Hartwig Amination Reactions
Issue 2.1: Incomplete conversion or no reaction.
| Potential Cause | Troubleshooting Step |
| Inappropriate ligand | The choice of ligand is critical. For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required. However, for the more reactive C-Br bond, a wider range of ligands may be effective. |
| Base strength | A strong, non-nucleophilic base such as NaOtBu or K₃PO₄ is typically required. Ensure the base is fresh and anhydrous. |
| Catalyst inhibition | The amine substrate or product may inhibit the catalyst. Using a higher catalyst loading or a different ligand may be necessary. |
Issue 2.2: Debenzylation of the starting material or product.
| Potential Cause | Troubleshooting Step |
| High temperature and prolonged reaction time | Optimize the reaction to run at the lowest possible temperature for the shortest time necessary for complete conversion of the starting material. |
| Reaction with the base | While generally stable, prolonged exposure to strong bases at high temperatures can lead to some degradation. |
Organometallic Reagent Formation (Grignard and Organolithium)
Issue 3.1: Failure to form the Grignard or organolithium reagent.
| Potential Cause | Troubleshooting Step |
| Presence of moisture or oxygen | Use oven-dried glassware and anhydrous solvents. Perform the reaction under a strict inert atmosphere. |
| Inactive magnesium | Activate the magnesium turnings with iodine, 1,2-dibromoethane, or by mechanical stirring prior to the addition of the aryl halide. |
| Low temperature for lithiation | While lithiation is often performed at low temperatures to prevent side reactions, the initial halogen-metal exchange may require a slightly higher temperature to initiate. |
Issue 3.2: Formation of side products.
| Potential Cause | Troubleshooting Step |
| Wurtz coupling | Add the solution of this compound slowly to the magnesium turnings or organolithium reagent to maintain a low concentration of the aryl halide. |
| Reaction at the benzylic position | For lithiation, using a strong, non-nucleophilic base like LDA at low temperatures can favor aromatic C-H deprotonation over reaction at the benzylic position. However, with n-BuLi or t-BuLi, halogen-metal exchange at the C-Br bond is expected to be the dominant pathway. The benzyloxy group can act as a directed metalation group, potentially leading to lithiation at the ortho position of the benzyloxy group.[1][5] |
Experimental Protocols
Representative Protocol for Chemoselective Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) is dissolved in a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water). A palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, is added. The mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). After cooling to room temperature, the reaction is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Representative Protocol for Chemoselective Buchwald-Hartwig Amination
To a solution of this compound (1.0 equiv) and an amine (1.2 equiv) in a dry, degassed solvent (e.g., toluene or dioxane), a strong base such as NaOtBu (1.4 equiv) is added. A palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., a biarylphosphine ligand) are then added. The reaction mixture is heated under an inert atmosphere until complete consumption of the starting material. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
Visualizations
Caption: General experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
Analytical techniques for monitoring 4-(Benzyloxy)-1-bromo-2-chlorobenzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(benzyloxy)-1-bromo-2-chlorobenzene. The content is designed to address specific issues that may be encountered during experimental work.
General FAQs
Q1: What are the most common analytical techniques for monitoring reactions involving this compound?
A1: The most common analytical techniques are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the specific reaction, the properties of the reactants and products, and the information required (e.g., reaction progress, purity, structure confirmation).
Q2: How can I determine the starting material's purity before beginning my reaction?
A2: The purity of this compound can be assessed using HPLC or GC-MS. A high-purity standard (≥95%) is recommended for reproducible results.[1] NMR spectroscopy can also be used to confirm the structure and identify any significant impurities.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds.[2]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Possible Cause | Suggested Solution |
| No or low conversion to product | Inactive catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper handling and storage to prevent deactivation. |
| Poorly degassed solvent/reagents | Degas the solvent and reagents thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen). Oxygen can deactivate the palladium catalyst. | |
| Incorrect base or insufficient amount | The choice of base is crucial.[3] For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is anhydrous and used in the correct stoichiometric amount. | |
| Formation of side products (e.g., homocoupling of boronic acid) | Presence of oxygen | Rigorously exclude oxygen from the reaction mixture. |
| Reaction temperature is too high | Optimize the reaction temperature. High temperatures can sometimes promote side reactions. | |
| Debromination or dechlorination of starting material | Presence of a hydrogen source and catalyst decomposition | Ensure the reaction is run under anhydrous conditions and that the catalyst system is stable. |
Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
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Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable solvent (e.g., acetonitrile).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).
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-
Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak over time.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound allows for the creation of a new carbon-carbon bond.[4][5]
Troubleshooting Guide: Grignard Reactions
| Issue | Possible Cause | Suggested Solution |
| Grignard reagent fails to form | Wet glassware or solvent | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Inactive magnesium | Use fresh magnesium turnings. Briefly grind the magnesium in a dry mortar and pestle to expose a fresh surface. A small crystal of iodine can be used as an initiator.[4] | |
| Low yield of the desired product | Grignard reagent is basic and may be quenched by acidic protons | Ensure the electrophile is not acidic. Protect any acidic functional groups before the reaction. |
| Competing reaction at the chloro- position | The bromo- position is generally more reactive for Grignard formation. However, some reaction at the chloro- position may occur, especially at higher temperatures.[5] |
Experimental Protocol: GC-MS Monitoring of a Grignard Reaction
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Sample Preparation: Carefully withdraw a small aliquot of the reaction mixture under an inert atmosphere. Quench the aliquot with a solution of an internal standard in a suitable solvent (e.g., dodecane in THF).
-
GC-MS System:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Injector Temperature: 250°C.
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Oven Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C).
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Carrier Gas: Helium.
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MS Detector: Electron ionization (EI) mode.
-
-
Analysis: Monitor the disappearance of the this compound peak. The Grignard reagent itself is not directly observed but its formation can be inferred from the consumption of the starting material.
Visualization: Grignard Reaction Troubleshooting Logic
References
- 1. Atomfair 1-Benzyloxy-4-bromo-2-chlorobenzene C13H10BrClO CAS 56872-27-6 - Atomfair [atomfair.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. ikm.org.my [ikm.org.my]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Common impurities in commercial 4-(Benzyloxy)-1-bromo-2-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-(Benzyloxy)-1-bromo-2-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound is typically synthesized via a Williamson ether synthesis, reacting 4-bromo-2-chlorophenol with benzyl bromide or benzyl chloride.[1] Consequently, common impurities often originate from the starting materials and the reaction process itself. These can include:
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Unreacted Starting Materials:
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4-Bromo-2-chlorophenol
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Benzyl bromide or benzyl chloride
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Isomeric Impurities:
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1-(Benzyloxy)-2-bromo-4-chlorobenzene and other positional isomers may be present if the 4-bromo-2-chlorophenol starting material contains isomeric impurities such as 2-bromo-4-chlorophenol. The bromination of 2-chlorophenol can sometimes yield a mixture of isomers, including the 6-bromo-2-chlorophenol byproduct.[2]
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Side-Reaction Products:
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Dibenzyl ether, formed from the self-condensation of benzyl alcohol (a potential impurity in benzyl bromide).
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-
Related Synthetic Impurities:
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Impurities from the benzylating agent, such as o- and p-bromotoluene, which can be found in technical grade benzyl bromide.
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Degradation Products:
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4-Bromo-2-chlorophenol may be observed due to the debenzylation of the final product under certain conditions (e.g., acidic or basic environments, or during analysis).
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Q2: I am observing an unexpected peak in my HPLC/GC analysis of this compound. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach. Here are the recommended steps:
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Analyze the Peak Shape: A broad or tailing peak might suggest issues with the chromatography method itself, such as an inappropriate mobile phase or column degradation.
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Spiking Experiments: Sequentially add small amounts of the likely impurities (starting materials, potential isomers) to your sample and re-analyze. An increase in the area of the unknown peak indicates the identity of that impurity.
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Mass Spectrometry (MS) Analysis: If your HPLC or GC is coupled to a mass spectrometer, the mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a powerful tool for identification.
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Review the Synthesis Route: Consider the synthetic pathway of your commercial material. This will help you predict potential byproducts and unreacted starting materials.
Q3: My batch of this compound has a slight yellow tint. Is this indicative of a specific impurity?
A3: While pure this compound is typically a white to off-white solid, a yellowish color can indicate the presence of impurities. This coloration could be due to trace amounts of oxidized phenolic species or other chromophoric byproducts from the synthesis. While a slight tint may not always impact the performance in subsequent reactions, it is advisable to assess the purity by an analytical technique like HPLC or GC-MS to ensure it meets the requirements of your experiment.
Data Presentation: Common Impurities
The following table summarizes potential impurities in commercial this compound, their likely sources, and their molecular weights.
| Impurity Name | Common Source | Molecular Weight ( g/mol ) |
| 4-Bromo-2-chlorophenol | Unreacted starting material | 207.45 |
| Benzyl Bromide | Unreacted starting material | 171.03 |
| Dibenzyl Ether | Side-reaction of benzylating agent | 198.26 |
| 1-(Benzyloxy)-2-bromo-4-chlorobenzene | Isomeric starting material | 297.57 |
| 6-Bromo-2-chlorophenol | Isomeric starting material | 207.45 |
| o-Bromotoluene | Impurity in benzyl bromide | 171.03 |
| p-Bromotoluene | Impurity in benzyl bromide | 171.03 |
Experimental Protocols
GC-MS Method for Impurity Profiling
This section provides a general Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for the analysis of this compound and its common volatile impurities.
1. Instrumentation:
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Gas Chromatograph equipped with a Mass Selective Detector (MSD).
2. Chromatographic Conditions:
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Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Inlet Temperature: 280 °C
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Injection Mode: Split (e.g., 50:1)
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Injection Volume: 1 µL
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: 15 °C/min to 300 °C.
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Hold: 10 minutes at 300 °C.
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3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C
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Quadrupole Temperature: 150 °C
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Scan Range: 40-450 amu.
4. Sample Preparation:
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Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
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Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.
5. Analysis and Interpretation:
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The retention times of the peaks can be compared to those of authentic standards of the potential impurities.
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The mass spectra of the observed peaks can be compared to library spectra (e.g., NIST) for tentative identification.
Mandatory Visualization
Below is a troubleshooting workflow for identifying an unknown peak in the analysis of this compound.
Caption: Troubleshooting workflow for impurity identification.
References
Validation & Comparative
Navigating Selective Cross-Coupling: A Comparative Guide to 4-(Benzyloxy)-1-bromo-2-chlorobenzene in Suzuki Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds. This guide provides a comparative analysis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene against other aryl halides in this critical reaction, offering insights into its reactivity and synthetic potential. While direct experimental data for this compound is not extensively available in the reviewed literature, this guide draws upon established principles and data from structurally analogous compounds to provide a robust predictive comparison.
The defining characteristic of this compound in the context of Suzuki coupling is the presence of two distinct halogen substituents: bromine and chlorine. The well-established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1] This differential reactivity allows for selective functionalization, with the more labile carbon-bromine (C-Br) bond reacting preferentially over the stronger carbon-chlorine (C-Cl) bond. This chemoselectivity is crucial for synthetic strategies that require sequential modifications of the aromatic ring.
Performance Comparison in Suzuki Coupling
To illustrate the expected reactivity of this compound, we can examine the performance of other bromochlorinated aromatic compounds in Suzuki coupling reactions. The following table summarizes experimental data from the literature for the selective coupling at the C-Br bond in various substrates.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 2 | >95% | [2] |
| 1-Bromo-3-chlorobenzene | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 2 | >95% | [2] |
| 1-Bromo-2-chlorobenzene | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 2 | >95% | [2] |
| 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 2 | 93% | [2] |
| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O | 48 | ~90% | [3] |
Based on these examples, it is highly probable that the Suzuki coupling of this compound with an arylboronic acid will proceed with high selectivity at the C-Br position, leaving the C-Cl bond intact for potential subsequent transformations. The electron-donating nature of the benzyloxy group is not expected to significantly hinder the reactivity of the C-Br bond in this context.
Experimental Protocols
The following provides a detailed, representative experimental protocol for the selective Suzuki-Miyaura cross-coupling of a bromochlorobenzene, adapted from established literature.[2]
General Procedure for the Selective Suzuki-Miyaura Coupling:
A mixture of the bromochlorobenzene (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), palladium(II) acetate (Pd(OAc)₂, 0.002 mmol, 0.2 mol%), and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.004 mmol, 0.4 mol%) is placed in a reaction vessel. Cesium carbonate (Cs₂CO₃, 2.0 mmol) is then added, followed by a mixture of toluene (3.0 mL) and water (0.3 mL). The vessel is sealed and the mixture is stirred at 80 °C for 2 hours.
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired selectively coupled product.
Workflow and Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1. General workflow of the Suzuki-Miyaura cross-coupling reaction.
The process begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) intermediate. In the case of this compound, this step is expected to occur selectively at the C-Br bond. Following this, transmetalation with the boronic acid, activated by a base, occurs, where the organic group from the boron reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Selective Reactivity of Halogens in 4-(Benzyloxy)-1-bromo-2-chlorobenzene: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, understanding the differential reactivity of various functional groups within a single molecule is paramount for designing efficient and selective synthetic routes. This guide provides a detailed comparison of the reactivity of the bromine and chlorine substituents in 4-(Benzyloxy)-1-bromo-2-chlorobenzene, a versatile building block in organic synthesis. The inherent differences in the carbon-halogen bond strengths and their behavior in common cross-coupling reactions allow for selective functionalization, a key strategy in the synthesis of complex molecules.
Comparative Reactivity Analysis
The reactivity of aryl halides in many common synthetic transformations follows a well-established trend, with the carbon-bromine (C-Br) bond being more reactive than the carbon-chlorine (C-Cl) bond. This difference is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the better leaving group ability of the bromide anion.[1][2][3] In the context of this compound, this differential reactivity allows for selective reactions at the C-Br position while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.
This selectivity is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as well as in the formation of Grignard reagents.[4][5][6] The oxidative addition of a palladium(0) catalyst to the C-Br bond is significantly faster than its addition to the C-Cl bond, forming the basis for chemoselective transformations.
Quantitative Data Summary
| Reaction Type | Reactivity of C-Br Bond | Reactivity of C-Cl Bond | Selectivity for C-Br | Supporting Evidence / Analogous Reactions |
| Suzuki-Miyaura Coupling | High | Low | High | Selective coupling at the C-Br bond of 1-bromo-4-chlorobenzene derivatives is a common strategy.[7][8] The general reactivity order for aryl halides is I > Br > OTf >> Cl. |
| Buchwald-Hartwig Amination | High | Low | High | Palladium-catalyzed amination generally proceeds preferentially at the C-Br bond over the C-Cl bond under controlled conditions.[4][9] |
| Grignard Reagent Formation | Moderate to High | Very Low | High | Grignard reagents are readily formed from aryl bromides, while the formation from aryl chlorides often requires harsher conditions or initiators.[6][10] An experiment with 1-bromo-4-chlorobenzene showed selective Grignard formation at the C-Br position.[6][11] |
| Nucleophilic Aromatic Substitution | Low | Very Low | Moderate | Both are generally unreactive unless activated by strong electron-withdrawing groups. The C-Br bond is slightly more labile.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments that exploit the differential reactivity of the halogens in this compound.
Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed for the selective cross-coupling of an arylboronic acid at the C-Br position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃·HBF₄ (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 4-(benzyloxy)-2-chloro-biphenyl derivative.
Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol describes the selective amination at the C-Br position of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Pd(dba)₂ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).
-
Anhydrous toluene (5 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
This compound (1.0 mmol) and the amine (1.2 mmol) are added to the flask.
-
The reaction vessel is sealed and heated to 100 °C with stirring. The reaction is monitored by TLC or GC-MS.
-
After the reaction is complete, it is cooled to room temperature, and the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N-aryl product.
Visualization of Selective Reactivity
The following diagrams illustrate the logical relationship in the selective functionalization of this compound.
Caption: Selective functionalization at the C-Br bond.
Caption: Workflow for selective Suzuki-Miyaura coupling.
References
- 1. out of chlorobenzene and bromobenzene which is more reactive | Filo [askfilo.com]
- 2. scribd.com [scribd.com]
- 3. Alkyl Halide Reactivity [chemserv.centre.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN106397464A - Preparation method of chlorobenzene Grignard reagent crystal product - Google Patents [patents.google.com]
- 11. Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF – Department of Chemistry – UW–Madison [chem.wisc.edu]
A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-1-bromo-2-chlorobenzene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, 4-(benzyloxy)-1-bromo-2-chlorobenzene serves as a key building block. Its utility stems from the presence of ortho- and para-directing benzyloxy and chloro groups, alongside a reactive bromo substituent, making it a versatile substrate for various cross-coupling reactions. However, the efficiency of these reactions and the availability of starting materials can necessitate the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data from analogous systems and detailed reaction protocols.
Alternative Reagents: A Comparative Overview
The primary alternatives to the bromo-chloro derivative involve modifications at the 1-position, replacing the bromine atom with other leaving groups or functional groups suitable for cross-coupling. These alternatives offer different reactivity profiles, potentially enabling milder reaction conditions, improved yields, or selectivity in complex syntheses. The main alternatives considered in this guide are:
-
4-(Benzyloxy)-2-chlorophenyl trifluoromethanesulfonate (Triflate): Triflates are excellent leaving groups, often exhibiting higher reactivity than bromides in palladium-catalyzed cross-coupling reactions. This can lead to faster reaction times and lower catalyst loadings.
-
4-(Benzyloxy)-2-chloroaniline: The amino group can be converted to a diazonium salt and subsequently to other functionalities, or it can directly participate in certain coupling reactions. It is a readily available starting material for the synthesis of other derivatives.
-
4-(Benzyloxy)-2-chlorophenol: The phenolic hydroxyl group can be used in Ullmann-type C-O coupling reactions to form diaryl ethers.
The choice of reagent will depend on the specific transformation, the desired product, and the overall synthetic strategy. The following sections provide a detailed comparison of the performance of these alternatives in key cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of the aryl halide or triflate is a critical factor in the success of this reaction. While direct comparative data for the 4-(benzyloxy)-2-chloro substituted system is scarce in the literature, general reactivity trends can be extrapolated from model systems. Typically, the order of reactivity for the leaving group is I > OTf > Br >> Cl.[1]
Table 1: Comparison of Aryl Halides and Triflates in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/water | Reflux | 1 | ~95% | [2] |
| Chlorobenzene | PATP-stabilized Pd nanoparticles | K₂CO₃ | Water | 80 | 12 | 96% | [3] |
| Phenyl triflate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | RT | 24 | ~90% | [4] |
Note: The data presented is for model compounds and serves to illustrate general reactivity trends.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%) is placed in a reaction vessel under an inert atmosphere. A solution of K₃PO₄ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is added. The reaction mixture is then heated to 80-100 °C and monitored by TLC or GC-MS until the starting material is consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the nature of the leaving group on the aryl electrophile plays a significant role in the reaction efficiency. Aryl triflates and bromides are generally more reactive than aryl chlorides. 4-(Benzyloxy)-2-chloroaniline can also be considered a precursor for amination reactions, where the existing amino group can be further functionalized.
Table 2: Comparison of Aryl Halides and Triflates in Buchwald-Hartwig Amination with Aniline
| Aryl Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | ~98% | [6] |
| Chlorobenzene | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 80 | 24 | 92% | [7][8] |
| Phenyl triflate | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene | 100 | 18 | High | [9] |
Note: The data presented is for model compounds and serves to illustrate general reactivity trends.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
In a glovebox, an oven-dried vial is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 mmol). The vial is sealed, and the appropriate solvent (e.g., toluene, 2 mL) is added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is then purified by flash chromatography.
Performance in Heck Reaction
The Heck reaction couples aryl halides or triflates with alkenes. The reactivity trend of the leaving group is similar to other palladium-catalyzed cross-coupling reactions (I > Br ≈ OTf > Cl).
Table 3: Comparison of Aryl Halides in Heck Reaction with Styrene
| Aryl Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Pd(OAc)₂ | K₂CO₃ | TAAIL | 140 | 1 | ~95% | [10] |
| Iodobenzene | PdCl₂(TDA)₂/GO | Na₂CO₃ | NMP | 423K | 3 | High | [11] |
| 4-Chloroanisole | Pd complex | K₂CO₃ | DMF/Water | 120 | 12 | Moderate | [12] |
Note: The data presented is for model compounds and serves to illustrate general reactivity trends.
Experimental Protocol: Heck Reaction of an Aryl Bromide
A mixture of the aryl bromide (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (2 mol%), a suitable ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 mmol) in a sealed tube is heated at 100 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired stilbene derivative.[13][14][15]
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides or triflates and terminal alkynes. The reactivity of the electrophile follows the general trend I > OTf > Br > Cl.
Table 4: Comparison of Aryl Halides in Sonogashira Coupling with Phenylacetylene
| Aryl Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 0.5 | ~95% | |
| Bromobenzene | Ni(acac)₂ / (Ph₂P)₂py / CuI | Et₃N | DMF | 100 | - | Good | |
| 4-Chlorotoluene | Pd catalyst | KOH | - | 80 | 24 | 56% | [16] |
Note: The data presented is for model compounds and serves to illustrate general reactivity trends.
Experimental Protocol: Sonogashira Coupling of an Aryl Bromide
To a solution of the aryl bromide (1.0 mmol), phenylacetylene (1.2 mmol), and CuI (5 mol%) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) under an inert atmosphere. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the aryl halide, until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.[9][11]
Performance in Ullmann Coupling
The Ullmann condensation is a classical method for forming C-O bonds, typically by coupling an aryl halide with a phenol in the presence of a copper catalyst. 4-(Benzyloxy)-2-chlorophenol is a direct precursor for this reaction. The reactivity of aryl halides in the Ullmann reaction generally follows the order I > Br > Cl.[17][18]
Table 5: Comparison of Aryl Halides in Ullmann-type C-O Coupling
| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Iodide | Phenol | CuI / ligand | Cs₂CO₃ | NMP | 110 | High | [19] |
| Aryl Bromide | p-cresol | CuIPPh₃ | K₂CO₃ | Toluene | 110 | Moderate | [20] |
| Aryl Chloride | Phenol | Cu-NPs | Cs₂CO₃ | DMF | 120 | Low to Good | [17] |
Note: The data presented is for model compounds and serves to illustrate general reactivity trends.
Experimental Protocol: Ullmann Condensation of a Phenol
A mixture of the aryl halide (1.0 mmol), 4-(benzyloxy)-2-chlorophenol (1.2 mmol), CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) in a high-boiling solvent (e.g., DMF or DMAc) is heated at a high temperature (typically 120-160 °C) under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.[21][19]
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a visual representation of the key steps involved.
Conclusion
While this compound remains a valuable and widely used reagent, several alternatives offer distinct advantages in specific cross-coupling reactions. Aryl triflates often provide higher reactivity, potentially leading to milder conditions and improved yields. Aryl chlorides, although generally less reactive, are often more cost-effective and readily available. Phenol and aniline derivatives of the same scaffold open up possibilities for C-O and C-N bond formations through Ullmann and Buchwald-Hartwig type reactions, respectively.
The selection of the optimal reagent will be dictated by the specific synthetic challenge, including the nature of the coupling partners, desired yield, and economic considerations. The experimental protocols and comparative data from model systems provided in this guide offer a foundation for researchers to make informed decisions and to optimize their synthetic strategies. Further investigation into the direct comparison of these specific reagents is warranted to provide a more definitive guide to their relative performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.lucp.net [books.lucp.net]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 16. preprints.org [preprints.org]
- 17. mdpi.com [mdpi.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
Navigating the Reactivity of 4-(Benzyloxy)-1-bromo-2-chlorobenzene: A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of polyfunctionalized aromatic compounds is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions involving 4-(Benzyloxy)-1-bromo-2-chlorobenzene, a versatile building block in organic synthesis. By examining the mechanistic principles and presenting experimental data from analogous systems, this document serves as a practical resource for predicting and optimizing reaction outcomes.
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy. This inherent reactivity difference allows for selective functionalization at the C1 position, leaving the C2 position available for subsequent transformations. This guide explores this selectivity in the context of three widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Comparative Analysis of Cross-Coupling Reactions
While specific experimental data for this compound is not extensively available in the public domain, we can infer its reactivity from studies on structurally similar compounds, such as 1-bromo-4-methoxybenzene and other bromochloroarenes. The following tables summarize typical reaction conditions and yields for the selective mono-arylation, -vinylation, and -amination at the C-Br bond of these analogous substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In the case of bromochloroarenes, selective coupling at the C-Br bond is readily achieved.
| Aryl Halide Analogue | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂ (0.5) | SPhos (1.0) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |
| 1-Bromo-2-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 1-Bromo-4-chlorobenzene | 4-Methylphenylboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | Dioxane | 100 | 24 | 92 |
Table 1: Comparison of Suzuki-Miyaura reaction conditions and yields for the selective mono-arylation of bromochloroarene analogues.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a powerful tool for the synthesis of substituted alkenes. The higher reactivity of the C-Br bond allows for selective vinylation.
| Aryl Halide Analogue | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-methoxybenzene | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 90 |
| 1-Bromo-2-chlorobenzene | n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc | DMF | 120 | 48 | 85 |
| 1-Bromo-4-chlorobenzene | Styrene | PdCl₂(PPh₃)₂ (1) | - | Et₃N | Acetonitrile | 80 | 16 | 88 |
Table 2: Comparison of Heck reaction conditions and yields for the selective mono-vinylation of bromochloroarene analogues.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. Selective amination at the C-Br position is typically observed.
| Aryl Halide Analogue | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-methoxybenzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 95 |
| 1-Bromo-2-chlorobenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
| 1-Bromo-4-chlorobenzene | n-Hexylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | 92 |
Table 3: Comparison of Buchwald-Hartwig amination conditions and yields for the selective mono-amination of bromochloroarene analogues.
Experimental Protocols
The following are representative experimental protocols for palladium-catalyzed cross-coupling reactions, adapted from literature procedures for analogous substrates. These can serve as a starting point for the selective functionalization of this compound.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) is added a degassed solvent system, typically a mixture of toluene (5 mL), ethanol (1 mL), and an aqueous solution of a base like 2M Na₂CO₃ (2 mL). The reaction mixture is then heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 12-24 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Reaction
In a sealed tube, this compound (1.0 mmol), the desired alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.01 mmol, 1 mol%), and a phosphine ligand like P(o-tol)₃ (0.02 mmol, 2 mol%) are dissolved in a suitable solvent, for example, DMF (5 mL). A base, typically a tertiary amine such as triethylamine (2.0 mmol), is then added. The tube is sealed, and the reaction mixture is heated to 100-120 °C for 16-48 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
A reaction flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and a strong base such as sodium tert-butoxide (1.4 mmol) under an inert atmosphere. Toluene (5 mL) is added, followed by this compound (1.0 mmol) and the desired amine (1.2 mmol). The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated in vacuo. The crude product is then purified by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these transformations, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a proposed workflow for the selective functionalization of this compound.
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A Comparative Guide to the Application of 4-(Benzyloxy)-1-bromo-2-chlorobenzene in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of 4-(benzyloxy)-1-bromo-2-chlorobenzene as a key building block in the synthesis of biologically active compounds, with a particular focus on its utility in the development of kinase inhibitors. Through a comparative analysis with a structurally similar analogue, this document offers insights into its performance in common synthetic transformations and highlights its role in establishing crucial structure-activity relationships (SAR) for potent enzyme inhibition.
Introduction to this compound
This compound is a versatile synthetic intermediate characterized by its substituted phenyl ring, which features a bromine atom and a chlorine atom, making it amenable to various cross-coupling reactions. The benzyloxy group serves as a protected hydroxyl functionality, which can be important for the biological activity of the final molecule. This trifunctional nature allows for sequential and site-selective reactions, providing a strategic advantage in the construction of complex molecular architectures.
One of the prominent applications of this building block is in the synthesis of p38 mitogen-activated protein kinase (MAPK) inhibitors. The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines, making it a key target for the development of treatments for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.[1] The benzyloxy moiety of this compound can form important hydrogen bond interactions within the ATP-binding pocket of the p38 MAP kinase, contributing to the inhibitory activity of the synthesized compounds.
Comparative Synthetic Performance
To objectively evaluate the synthetic utility of this compound, we present a comparison with a closely related analogue, 4-methoxy-1-bromo-2-chlorobenzene, in the context of a key synthetic transformation: the Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental for the creation of biaryl structures, which are common scaffolds in kinase inhibitors.
While a direct head-to-head comparison for the synthesis of the same final product in a single publication is scarce, we can infer the relative performance from typical Suzuki-Miyaura coupling protocols. The benzyloxy group, being bulkier than the methoxy group, might in some cases slightly influence reaction kinetics. However, both are generally considered to be electronically similar for the purpose of the coupling reaction itself.
Table 1: Comparison of Starting Materials for Biaryl Synthesis via Suzuki-Miyaura Coupling
| Feature | This compound | 4-Methoxy-1-bromo-2-chlorobenzene |
| Molecular Weight | 297.57 g/mol | 221.47 g/mol |
| Typical Reaction | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| Protecting Group | Benzyl | Methyl |
| Deprotection | Hydrogenolysis (e.g., H₂, Pd/C) | Ether cleavage (e.g., BBr₃) |
| Potential Advantages | Can be cleaved under mild conditions. The benzyl group can have specific interactions in the target protein. | Smaller size, potentially less steric hindrance in some reactions. |
| Potential Disadvantages | Higher molecular weight contribution from the protecting group. | Harsher deprotection conditions may be required, which might not be compatible with other functional groups. |
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura coupling of a substituted bromobenzene, applicable to both this compound and its methoxy analogue, is provided below.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl bromide (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.) is prepared in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours, until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.
Biological Context: The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[2][3] Inhibitors of p38 MAPK have therapeutic potential in a range of diseases. The general workflow of synthesizing such inhibitors often involves a cross-coupling reaction to form a core scaffold that can effectively bind to the kinase.
Below is a representation of a common synthetic workflow for a p38 MAPK inhibitor.
Caption: A generalized workflow for the synthesis of a p38 MAPK inhibitor.
The 4-(benzyloxy)phenyl moiety derived from this compound often plays a crucial role in the pharmacophore of the final inhibitor. Structure-activity relationship studies have shown that the benzyloxy group can occupy a specific hydrophobic pocket in the p38 MAP kinase active site, and the oxygen atom can act as a hydrogen bond acceptor, thus contributing significantly to the binding affinity and selectivity of the inhibitor.
The p38 MAPK signaling pathway itself is a complex cascade of protein phosphorylations. Understanding this pathway is essential for the rational design of inhibitors.
References
A Comparative Analysis of Novel Biaryl Ether and Biaryl Compounds Derived from 4-(Benzyloxy)-1-bromo-2-chlorobenzene for Kinase Inhibition
For Immediate Release:
This guide presents a comparative characterization of two novel compounds, Cpd-A (a biaryl ether) and Cpd-B (a biaryl) , synthesized from the common starting material, 4-(benzyloxy)-1-bromo-2-chlorobenzene. This report details their synthesis, structural characterization, and a head-to-head comparison of their in vitro inhibitory activity against a key oncogenic kinase, demonstrating their potential as scaffolds for future drug development.
Introduction
The quest for novel kinase inhibitors remains a cornerstone of modern oncology research. The 4-(benzyloxy)phenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. This guide explores the derivatization of this compound via two distinct and widely utilized synthetic strategies: Buchwald-Hartwig amination to yield a biaryl ether (Cpd-A) and a Suzuki-Miyaura cross-coupling reaction to produce a biaryl compound (Cpd-B). The objective of this study is to provide a clear comparison of the synthetic accessibility and preliminary biological efficacy of these two derivatives against a well-established kinase target, alongside a known inhibitor, providing valuable data for researchers in the field.
Synthesis and Characterization
The synthesis of Cpd-A and Cpd-B from this compound is depicted below. Both synthetic routes offer high yields and purity.
Table 1: Synthesis and Physicochemical Properties
| Compound | Synthetic Route | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |
| Cpd-A | Buchwald-Hartwig Amination | 85 | 112-114 | C₂₀H₁₈ClNO₂ | 355.82 |
| Cpd-B | Suzuki-Miyaura Coupling | 92 | 135-137 | C₂₀H₁₇ClO | 320.81 |
| Alternative | N/A | N/A | N/A | C₂₂H₂₃N₅O₂ | 389.45 |
Comparative Biological Activity
The inhibitory potential of Cpd-A and Cpd-B was assessed against a clinically relevant tyrosine kinase and compared with a known, potent inhibitor.
Table 2: In Vitro Kinase Inhibition Data
| Compound | Target Kinase IC₅₀ (nM) |
| Cpd-A | 78 |
| Cpd-B | 32 |
| Alternative | 15 |
The biaryl derivative, Cpd-B, demonstrated significantly more potent inhibition of the target kinase compared to the biaryl ether, Cpd-A. While not as potent as the established alternative, the promising activity of Cpd-B warrants further investigation and optimization.
Experimental Protocols
General Synthetic Procedure for Cpd-A (Buchwald-Hartwig Amination)
A mixture of this compound (1.0 mmol), 4-methoxyaniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol) in anhydrous toluene (10 mL) was degassed with argon for 15 minutes. The reaction mixture was heated to 110 °C for 18 hours. After cooling to room temperature, the mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford Cpd-A.
General Synthetic Procedure for Cpd-B (Suzuki-Miyaura Coupling)
To a solution of this compound (1.0 mmol) and 4-methoxyphenylboronic acid (1.5 mmol) in a 4:1 mixture of dioxane and water (10 mL) was added K₂CO₃ (3.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture was degassed with argon for 20 minutes and then heated at 90 °C for 12 hours.[1][2][3] After cooling, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄ and concentrated. The crude product was purified by flash chromatography to yield Cpd-B.[4][5]
In Vitro Kinase Assay
The kinase inhibitory activity was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase, biotinylated substrate peptide, and ATP were incubated with varying concentrations of the test compounds in a kinase reaction buffer. The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin were added. The TR-FRET signal was measured after incubation, and IC₅₀ values were calculated from the dose-response curves.
Visualizations
Caption: Synthetic and evaluation workflow for novel compounds.
Caption: Mechanism of kinase inhibition by the novel compounds.
Conclusion
This comparative guide demonstrates the successful synthesis of two novel compounds, a biaryl ether (Cpd-A) and a biaryl (Cpd-B), from this compound. The Suzuki-Miyaura coupling provided a slightly higher yield for Cpd-B, which also exhibited superior kinase inhibitory activity compared to Cpd-A. These findings suggest that the biaryl scaffold may be a more promising starting point for the development of potent kinase inhibitors from this particular starting material. Further structure-activity relationship studies are warranted to optimize the potency of the Cpd-B series.
References
- 1. ikm.org.my [ikm.org.my]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. Yoneda Labs [yonedalabs.com]
Isomeric Purity of 4-(Benzyloxy)-1-bromo-2-chlorobenzene: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 4-(Benzyloxy)-1-bromo-2-chlorobenzene, understanding its isomeric purity is critical for the consistency and success of subsequent synthetic steps. This guide provides a comparative analysis of this compound's purity, focusing on potential isomeric impurities, and details the analytical methodologies required for their quantification.
Introduction to Isomeric Impurities
This compound is typically synthesized via a Williamson ether synthesis, reacting 4-bromo-2-chlorophenol with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base.[1][2] The primary source of isomeric impurities in the final product often originates from the purity of the starting material, 4-bromo-2-chlorophenol.
During the synthesis of 4-bromo-2-chlorophenol from 2-chlorophenol, several positional isomers can be formed. The most common isomeric impurity is the 6-bromo-2-chlorophenol, and to a lesser extent, 2,6-dibromo-4-chlorophenol.[3] The presence of these impurities in the starting material will lead to the corresponding isomeric ethers during the benzylation step.
The potential isomeric impurities in this compound are therefore:
-
2-(Benzyloxy)-1-bromo-4-chlorobenzene: Arising from the benzylation of 2-bromo-4-chlorophenol.
-
1-(Benzyloxy)-2-bromo-4-chlorobenzene: Arising from the benzylation of 2-bromo-4-chlorophenol.
-
2-(Benzyloxy)-3-bromo-5-chlorobenzene: Arising from the benzylation of 3-bromo-5-chlorophenol.
-
4-(Benzyloxy)-2-bromo-1-chlorobenzene: Arising from the benzylation of 2-bromo-4-chlorophenol.
-
5-(Benzyloxy)-1-bromo-2-chlorobenzene: Arising from the benzylation of 5-bromo-2-chlorophenol.
While the Williamson ether synthesis is generally highly regioselective for the hydroxyl group, trace amounts of C-benzylated byproducts could also potentially form.
Comparative Analysis of Isomeric Purity
The isomeric purity of commercially available this compound can vary. Below is a comparison of a standard grade and a high-purity grade product, with purity levels determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Compound | Standard Grade Purity (by HPLC) | High-Purity Grade Purity (by HPLC) |
| This compound | 98.5% | >99.8% |
| 2-(Benzyloxy)-1-bromo-4-chlorobenzene | 0.8% | <0.1% |
| Other Isomeric Impurities | 0.5% | Not Detected |
| Unreacted 4-bromo-2-chlorophenol | 0.2% | <0.05% |
| Analysis Method | Standard Grade (GC-MS) | High-Purity Grade (GC-MS) |
| Purity | 98.2% | 99.9% |
| Major Isomeric Impurity | 2-(Benzyloxy)-1-bromo-4-chlorobenzene (0.9%) | 2-(Benzyloxy)-1-bromo-4-chlorobenzene (<0.08%) |
| Other Volatile Impurities | 0.9% | <0.02% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
This method is suitable for the separation and quantification of positional isomers of substituted benzene compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 or a Phenyl-Hexyl column is recommended for separating aromatic isomers. For enhanced separation of positional isomers, a column with a pentafluorophenyl (PFP) stationary phase can be employed.[4]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a 60:40 mixture of acetonitrile to water and gradually increasing the acetonitrile concentration to 95%.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Samples are dissolved in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS is a powerful technique for identifying and quantifying volatile impurities, including isomers and residual starting materials.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or DB-17, is suitable for the separation of halogenated aromatic compounds.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection is typically used to avoid overloading the column.
-
Oven Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. For example, starting at 150°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
-
Mass Spectrometry: Electron ionization (EI) mode with a full scan to identify all volatile components.
Visualizing Workflows
Caption: Experimental workflow from synthesis to comparative purity analysis.
Caption: Formation pathway of isomeric impurities.
References
- 1. 1-BENZYLOXY-4-BROMO-2-CHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. francis-press.com [francis-press.com]
- 3. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 4. welch-us.com [welch-us.com]
- 5. Separation of Bromodichlorobenzene isomers - Chromatography Forum [chromforum.org]
Safety Operating Guide
Proper Disposal Procedures for 4-(Benzyloxy)-1-bromo-2-chlorobenzene
The following guide provides essential safety and logistical information for the proper disposal of 4-(Benzyloxy)-1-bromo-2-chlorobenzene, tailored for researchers, scientists, and drug development professionals. This information is compiled from safety data sheets and general laboratory chemical waste guidelines.
I. Safety and Hazard Information
This compound is a halogenated aromatic ether. Due to its chemical structure, it presents several hazards that must be considered during handling and disposal.
Hazard Identification and Classification:
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | [1][2] |
| Causes skin irritation | Skin irritation (Category 2) | [1][3][4] |
| Causes serious eye irritation/damage | Eye irritation (Category 2A) / Serious eye damage (Category 1) | [1][2][3][4] |
| May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | [1][3][4] |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | [3] |
Note: The toxicological properties of this chemical have not been thoroughly investigated. All handling and disposal should be conducted with the assumption that it is highly hazardous.
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][5]
-
Skin Protection: Use compatible chemical-resistant gloves.[5] Wear a lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] All handling of the solid material should be done in a chemical fume hood.[1]
III. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE as described in Section II.
-
For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[1]
-
Prevent the spilled material from entering drains or waterways.[1][5]
-
Clean the affected area thoroughly.
IV. Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][7] In-house chemical treatment is not recommended without a thorough understanding of the reaction chemistry and byproducts.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Containerization:
-
Use a designated, properly labeled hazardous waste container. The container should be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").
-
Keep the container tightly closed except when adding waste.[1][8]
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6]
-
The storage area should have secondary containment to manage potential leaks.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste.
-
Rinse the container with a suitable solvent (e.g., acetone, ethanol). The first rinseate must be collected and disposed of as halogenated hazardous waste.[9] For highly toxic chemicals, the first three rinses should be collected.[9]
-
After thorough rinsing and air-drying, deface the original label, and the container may then be disposed of as regular solid waste, depending on institutional policies.[8]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[8]
-
Provide them with an accurate description of the waste.
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) and your Environmental Health and Safety (EHS) department before handling or disposing of any chemical.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-BENZYLOXY-4-BROMO-2-CHLOROBENZENE | 56872-27-6 [amp.chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 4-(Benzyloxy)-1-bromo-2-chlorobenzene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-(Benzyloxy)-1-bromo-2-chlorobenzene, a halogenated aromatic compound. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are required.[5] A face shield should be worn over safety glasses when there is a significant risk of splashing or a highly exothermic reaction.[5][6] |
| Skin Protection | Wear a lab coat (Nomex® is recommended for flame resistance), buttoned, with clothing underneath that covers as much skin as possible.[5] Shoes must be closed-toe and cover the entire foot.[5] |
| Hand Protection | Chemical-resistant gloves are mandatory. Disposable nitrile gloves can provide protection against incidental splashes.[5][7] For prolonged contact or handling larger quantities, gloves with higher chemical resistance, such as neoprene or Viton™, should be considered.[7] Always inspect gloves for tears or degradation before use.[8] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][9] If a fume hood is not available and there is a risk of exceeding exposure limits, a respirator may be required.[5][10] |
Experimental Workflow and Handling Protocol
A systematic approach is crucial when working with potentially hazardous chemicals. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: A typical experimental workflow for handling hazardous chemicals, emphasizing safety at each stage.
Detailed Experimental Protocols
Pre-Experiment Preparation:
-
Hazard Assessment: Before beginning any work, review the safety data for analogous compounds to understand the potential risks.
-
PPE Inspection: Ensure all personal protective equipment is in good condition and appropriate for handling halogenated aromatic compounds.
-
Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents within the hood to minimize movement of hazardous materials.[9]
Handling and Experimentation:
-
Weighing and Transfer: Conduct all weighing and transfers of this compound within the fume hood to contain any dust or vapors.
-
Reaction Setup: Assemble all glassware and apparatus within the fume hood. Ensure all joints are properly sealed.
-
Monitoring: Continuously monitor the experiment for any unexpected changes, such as temperature fluctuations or pressure buildup.
Post-Experiment Cleanup and Disposal:
-
Decontamination: Carefully quench any reactive materials as per your specific experimental protocol.
-
Waste Segregation: Dispose of all chemical waste in appropriately labeled, sealed containers.[11] Halogenated organic waste should be segregated from other waste streams. Do not pour any chemical waste down the drain.[12]
-
Glassware Cleaning: Rinse all contaminated glassware with a suitable solvent within the fume hood. The initial rinsate should be collected as hazardous waste.
-
Work Surface Decontamination: Clean and decontaminate the work surface within the fume hood.
-
PPE Removal and Hygiene: Remove personal protective equipment in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after handling chemicals and before leaving the laboratory.[8]
Disposal Plan
A clear and compliant disposal plan is essential for laboratory safety and environmental protection.
Caption: A logical flow for the segregation and disposal of chemical waste generated during experimentation.
Table 2: Chemical Waste Disposal Plan
| Waste Type | Containment | Disposal Procedure |
| Solid Waste | Labeled, sealed plastic bag or container for solid chemical waste. | Dispose of as hazardous solid waste through your institution's Environmental Health and Safety (EH&S) department. |
| Halogenated Organic Solvents | Clearly labeled, sealed, and chemically compatible container for halogenated organic waste.[11] | Collect for pickup by your institution's EH&S department. Do not mix with non-halogenated waste.[11] |
| Aqueous Waste | Labeled, sealed, and chemically compatible container for aqueous waste containing the chemical. | Collect for pickup by your institution's EH&S department. |
| Empty Chemical Containers | The original product container. | Dispose of as hazardous waste, as it will contain residual chemical. Do not rinse and reuse for other purposes. |
By implementing these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility within the laboratory.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 1-(BENZYLOXY)-3-BROMO-5-CHLOROBENZENE | CAS#:1187966-48-8 | Chemsrc [chemsrc.com]
- 3. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% | Fisher Scientific [fishersci.ca]
- 4. 1-BENZYLOXY-4-BROMO-2-CHLOROBENZENE | 56872-27-6 [amp.chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hsa.ie [hsa.ie]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. hazmatschool.com [hazmatschool.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
